molecular formula C15H24N2O2 B15604470 13-Hydroxylupanine

13-Hydroxylupanine

Cat. No.: B15604470
M. Wt: 264.36 g/mol
InChI Key: JVYKIBAJVKEZSQ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-hydroxylupanine is an organic heterotetracyclic compound. It is functionally related to a lupanine. It is a conjugate base of a 13-hydroxylupaninium.
13alpha-Hydroxyspartein-2-one has been reported in Lupinus pubescens, Virgilia oroboides, and other organisms with data available.
RN refers to (7S-(7alpha,7abeta,9beta,14alpha,14aalpha))-isomer;  structure given in first source

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

JVYKIBAJVKEZSQ-RKQHYHRCSA-N

Origin of Product

United States

Foundational & Exploratory

13-Hydroxylupanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine (B1673957) is a naturally occurring quinolizidine (B1214090) alkaloid found predominantly in various species of the Lupinus genus (lupins). As a tetracyclic compound, its chemical structure and biological activity have garnered significant interest in the fields of phytochemistry, pharmacology, and drug discovery. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with its known biological activities and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a crystalline solid with the empirical formula C₁₅H₂₄N₂O₂.[1][2][3] It is soluble in water, alcohol, and chloroform, but only slightly soluble in benzene (B151609) and ether.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₅H₂₄N₂O₂[1][2][3][4]
Molecular Weight 264.36 g/mol [2][3]
CAS Number 15358-48-2[3][4]
Melting Point 169-170 °C[1]
Boiling Point Not available
Appearance Crystals from dry acetone[1]
Solubility Soluble in water, alcohol, chloroform; slightly soluble in benzene, ether[1]
Optical Rotation [α]D²⁰ +45.6° (c = 1.49 in ethanol); [α]D²⁰ +65.1° (c = 1.09 in water)[1]

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound
TechniqueKey ObservationsSource(s)
¹H-NMR A doublet of triplets at δ 4.49 (J = 13.29, 2.3 Hz) is characteristic of the H10eq proton. A doublet peak for 13-OH-lupanine is observed at 4.58 ppm.
¹³C-NMR Data not fully available in the search results.
Mass Spectrometry (EI-MS) Molecular ion peak [M]⁺ at m/z 264.
Infrared (IR) Characteristic absorption bands for a hydroxyl group and an amide carbonyl group.

Experimental Protocols

Isolation of this compound from Lupinus Seeds (General Protocol)

This protocol is a synthesized representation of common alkaloid extraction methods from Lupinus species.

G General Workflow for Isolation of this compound start Lupinus Seeds milling Milling to Fine Flour start->milling extraction Extraction with Acidified Aqueous Solution (e.g., 0.5 N HCl) milling->extraction filtration Filtration/Centrifugation to Remove Solids extraction->filtration basification Basification of Aqueous Extract (e.g., with NaOH to pH > 12) filtration->basification l_l_extraction Liquid-Liquid Extraction with Organic Solvent (e.g., Dichloromethane) basification->l_l_extraction concentration Concentration of Organic Extract l_l_extraction->concentration chromatography Purification by Column Chromatography (e.g., Silica (B1680970) Gel) concentration->chromatography crystallization Crystallization chromatography->crystallization final_product Pure this compound crystallization->final_product

General workflow for the isolation of this compound from Lupinus seeds.

Methodology:

  • Preparation of Plant Material: Dry Lupinus seeds are ground into a fine powder.

  • Extraction: The powdered material is extracted with an acidified aqueous solution (e.g., 0.5 N HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.

  • Filtration: The mixture is filtered or centrifuged to remove solid plant material.

  • Basification: The acidic aqueous extract is made alkaline (pH > 12) with a base such as sodium hydroxide. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to transfer the alkaloids into the organic phase.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude alkaloid mixture.

  • Purification: The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a suitable solvent system to separate the individual alkaloids.

  • Crystallization: The fractions containing this compound are collected, and the solvent is evaporated. The pure compound is then obtained by crystallization from an appropriate solvent (e.g., dry acetone).[1]

Biological Activities and Signaling Pathways

Biosynthesis of Quinolizidine Alkaloids

This compound is an intermediate in the biosynthesis of quinolizidine alkaloids, which originates from the amino acid lysine.

G Biosynthesis Pathway of Quinolizidine Alkaloids lysine L-Lysine cadaverine (B124047) Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine lupanine Lupanine piperideine->lupanine Multiple Steps hydroxylupanine This compound lupanine->hydroxylupanine Hydroxylation esters This compound Esters hydroxylupanine->esters Acyltransferase

Simplified biosynthetic pathway of quinolizidine alkaloids showing the position of this compound.

The biosynthesis begins with the decarboxylation of L-lysine to form cadaverine.[5] Through a series of enzymatic reactions, cadaverine is converted into the tetracyclic quinolizidine skeleton of lupanine. Lupanine is then hydroxylated to form this compound. This intermediate can be further modified, for example, by acylation with enzymes like tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT), to produce various ester derivatives.[5]

Pharmacological Activity: Ganglionic Blockade

This compound has been shown to block ganglionic transmission.[6][7] Ganglionic blockers are substances that inhibit the transmission of nerve impulses between preganglionic and postganglionic neurons in the autonomic nervous system.[8][9] This action is typically achieved by antagonizing nicotinic acetylcholine (B1216132) receptors located in the autonomic ganglia.[8][9][10]

G Mechanism of Ganglionic Blockade cluster_synapse Autonomic Ganglion preganglionic Preganglionic Neuron ach Acetylcholine (ACh) preganglionic->ach Releases postganglionic Postganglionic Neuron receptor Nicotinic ACh Receptor ach->receptor Binds to receptor->postganglionic Activates hydroxylupanine This compound hydroxylupanine->receptor Blocks

Diagram illustrating the mechanism of ganglionic blockade by this compound.

In the autonomic ganglia, preganglionic neurons release acetylcholine (ACh), which binds to nicotinic receptors on the postganglionic neurons, leading to their activation and the propagation of the nerve signal.[9] this compound, as a ganglionic blocker, is believed to competitively antagonize these nicotinic receptors, thereby preventing the binding of ACh and inhibiting neurotransmission.[6][10] This blockade affects both the sympathetic and parasympathetic nervous systems.[8]

Antimicrobial and Antifungal Activity

Extracts from Lupinus species containing this compound have demonstrated significant antimicrobial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, and antifungal activity against fungi like Fusarium oxysporum.[7] The precise mechanism of action of pure this compound is not yet fully elucidated but is thought to involve the disruption of the microbial cell membrane, a common mechanism for many alkaloids and other natural antimicrobial compounds.[11][12][13][14][15]

Conclusion

This compound is a quinolizidine alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its role as a ganglionic blocker and its potential as an antimicrobial and antifungal agent make it a valuable compound for further pharmacological investigation and potential drug development. This guide provides a foundational understanding of its core properties to aid researchers in their future studies. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

Unveiling 13-Hydroxylupanine: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine, a tetracyclic quinolizidine (B1214090) alkaloid, is a naturally occurring secondary metabolite found predominantly within the plant kingdom, most notably in species of the Lupinus genus (lupins). As a member of the diverse family of quinolizidine alkaloids, it plays a significant role in the plant's defense mechanisms against herbivores and pathogens. Beyond its ecological functions, this compound has garnered interest from the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and methodologies for the extraction and analysis of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Occurrence

This compound is primarily biosynthesized and accumulated in various species of the legume family (Fabaceae), with a particularly high prevalence in the genus Lupinus.[1][2][3] It is one of the major alkaloids found in several cultivated and wild lupin species, contributing to their characteristic bitter taste and potential toxicity if consumed in high amounts. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and environmental conditions.[4]

Quantitative Occurrence in Lupinus Species

The following tables summarize the quantitative data on the occurrence of this compound in the seeds of various Lupinus species. The data is presented as a percentage of the total alkaloid content and in milligrams per kilogram (mg/kg) of the seed's dry weight.

Table 1: this compound Content in Lupinus albus (White Lupin) Seeds

Accession/CultivarThis compound (% of Total Alkaloids)Reference
Mean of 367 accessions8.23%[5]
Range in 367 accessions0.10% - 32.78%[5]
Australian Cultivars8%[6]

Table 2: this compound Content in Lupinus angustifolius (Narrow-leafed Lupin) Seeds

Cultivar/ConditionThis compound (mg/kg Dry Matter)This compound (% of Total Alkaloids)Reference
Cultivar 'Tango' (Location MI, Sowing Date D1)145-[7]
Cultivar 'Tango' (Location MI, Sowing Date D2)194-[7]
Cultivar 'Tango' (Location VR, Sowing Date D1)50.8-[7]
Cultivar 'Tango' (Location VR, Sowing Date D2)38.7-[7]
Bitter Variety 'Fest' (Dominant Alkaloid)-High proportion[8]
Bitter Variety 'P22660'-39% - 59%[8]
Sweet Cultivars-Lower proportion[8]

Table 3: this compound Content in Lupinus mutabilis (Andean Lupin) Seeds

ObservationThis compound PresenceReference
General OccurrenceConfirmed[9]
Peruvian Ecotypes (Southern)Identified[10]

Biosynthesis of this compound

This compound, like other quinolizidine alkaloids, is derived from the amino acid L-lysine. The biosynthetic pathway involves a series of enzymatic reactions that lead to the formation of the core tetracyclic quinolizidine skeleton, which is then further modified to yield a variety of alkaloids, including this compound.

The initial and rate-limiting step is the decarboxylation of L-lysine to cadaverine, catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. Three molecules of Δ¹-piperideine are thought to condense to form the intermediate lupanine (B156748). Finally, lupanine is hydroxylated at the C-13 position to yield this compound.

Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Condensation (multiple steps) Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation

Biosynthetic pathway of this compound from L-lysine.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantitative analysis of this compound from plant materials, primarily lupin seeds.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Experimental Workflow Sample Plant Material (e.g., Lupin Seeds) Grinding Grinding to a Fine Powder Sample->Grinding Extraction Alkaloid Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Purification Purification/Clean-up (e.g., SPE) Filtration->Purification Analysis Quantitative Analysis (HPLC-MS/MS or GC-MS) Purification->Analysis

General workflow for this compound analysis.

Protocol 1: Extraction of Quinolizidine Alkaloids from Lupin Seeds

This protocol is a generalized procedure based on common laboratory practices for alkaloid extraction.[1][11][12]

Materials:

Procedure:

  • Sample Preparation: Grind the dried lupin seeds to a fine powder using a grinder or mill.

  • Acidified Solvent Extraction:

    • Suspend the powdered seeds in an acidified methanol/water or ethanol/water solution (e.g., 80:20 v/v with 0.1 M HCl). The solid-to-solvent ratio can vary, but a common starting point is 1:10 (w/v).

    • Stir or shake the mixture for several hours (e.g., 4-24 hours) at room temperature to facilitate the extraction of protonated alkaloids.

  • Filtration and Basification:

    • Filter the mixture to separate the extract from the solid plant material.

    • Adjust the pH of the filtrate to alkaline conditions (pH 10-12) using a base such as ammonium hydroxide or sodium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction of the basified aqueous extract with an immiscible organic solvent like dichloromethane or chloroform. Repeat the extraction several times (e.g., 3 times) to ensure complete transfer of the alkaloids into the organic phase.

    • Pool the organic fractions.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator under reduced pressure. The resulting residue contains the crude alkaloid mixture.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of Alkaloid Extracts

This protocol describes a common method for purifying the crude alkaloid extract to remove interfering compounds prior to chromatographic analysis.[11]

Materials:

  • Crude alkaloid extract (dissolved in an appropriate solvent)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acidic and basic solutions for pH adjustment (e.g., HCl, NH₄OH)

  • Elution solvent (e.g., methanol with or without a modifier like ammonium hydroxide)

  • Vacuum manifold (optional)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specific sequence of solvents as recommended by the manufacturer. For a C18 cartridge, this typically involves methanol followed by water.

  • Sample Loading: Dissolve the crude alkaloid extract in a small volume of an appropriate solvent (often the same as the initial mobile phase for HPLC) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities while retaining the alkaloids of interest.

  • Elution: Elute the retained alkaloids from the cartridge using a stronger solvent. For quinolizidine alkaloids, this is often methanol, sometimes with the addition of a small amount of ammonium hydroxide to ensure the alkaloids are in their free base form.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase used for the subsequent chromatographic analysis.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound.[11][13]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to a high percentage of B over several minutes to separate the alkaloids.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 25 - 40 °C

  • Injection Volume: 1 - 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. A common precursor ion ([M+H]⁺) for this compound (C₁₅H₂₄N₂O₂) is m/z 265.2. Product ions for fragmentation would need to be determined by direct infusion or from literature.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using certified reference standards of this compound at various concentrations.

  • Analyze the purified samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

  • The use of an internal standard is recommended for improved accuracy and precision.

Conclusion

This compound is a significant quinolizidine alkaloid with a widespread occurrence in the Lupinus genus. Understanding its natural sources, biosynthesis, and the methodologies for its extraction and quantification is crucial for researchers in natural product chemistry, pharmacology, and drug development. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the chemical properties and potential applications of this intriguing natural compound. The continued exploration of this compound and other related alkaloids holds promise for the discovery of new therapeutic agents and a deeper understanding of plant secondary metabolism.

References

The Core of Bitter Beans: A Technical Guide to 13-Hydroxylupanine Biosynthesis in Lupinus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 13-hydroxylupanine (B1673957), a key quinolizidine (B1214090) alkaloid (QA) in Lupinus species. Understanding this pathway is critical for the development of "sweet" lupin varieties for food and feed, as well as for harnessing the pharmacological potential of these alkaloids. This document details the enzymatic steps, presents quantitative data on alkaloid accumulation, outlines experimental protocols for analysis, and provides visual representations of the core pathways and workflows.

The Biosynthetic Pathway from Lysine (B10760008) to this compound

The journey from the essential amino acid L-lysine to the tetracyclic quinolizidine alkaloid this compound involves a series of enzymatic conversions primarily occurring in the chloroplasts of leaf tissues[1]. The synthesized alkaloids are then transported via the phloem to other parts of the plant, including the seeds where they accumulate[2].

The initial and committed step is the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC) [3][4]. Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine[3][4].

Three molecules of Δ¹-piperideine are thought to be the precursors for the formation of the tetracyclic QA skeleton, leading to the synthesis of lupanine[5][6]. While the exact mechanisms and enzymes for this cyclization are not fully elucidated, it represents a key branching point in QA biosynthesis.

The final step in the formation of this compound is the hydroxylation of lupanine (B156748) at the C13 position. Evidence suggests this reaction is catalyzed by a cytochrome P450 monooxygenase (P450) . A P450 enzyme from Lupinus angustifolius, CYP71D189, has been identified as responsible for the oxidation of (-)-sparteine (B7772259) to (+)-lupanine, indicating that P450s are active in oxidizing QA skeletons in lupins.[7][8] Although the specific P450 responsible for lupanine 13α-hydroxylation has not been definitively isolated and characterized in Lupinus, its involvement is the prevailing hypothesis.

Once formed, this compound can be further modified, for example, by acylation. The enzyme tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the transfer of a tigloyl group from tigloyl-CoA to 13α-hydroxylupanine, forming ester derivatives[5][9].

This compound Biosynthesis Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Lupanine Lupanine Piperideine->Lupanine Multiple steps (enzymes unknown) Hydroxylupanine This compound Lupanine->Hydroxylupanine Cytochrome P450 (putative) Ester 13-Tigloyloxylupanine Hydroxylupanine->Ester HMT/HLT

Caption: Overview of the this compound Biosynthesis Pathway.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound varies significantly between different Lupinus species and even between bitter and sweet varieties of the same species. The following tables summarize quantitative data from various studies.

Table 1: Quinolizidine Alkaloid Composition in Lupinus angustifolius (Narrow-leafed Lupin)

CompoundPercentage of Total AlkaloidsConcentration in Seeds (mg/kg)Reference
Lupanine42-75%Varies widely (e.g., 2636 - 5017 in bitter varieties)[2][10][11][12]
This compound10-45%Varies (e.g., 50.78% of aerial parts' alkaloids)[2][10][11][13]
Angustifoline7-15%-[2][10][11]
Isolupanine1-2%-[2]

Table 2: Quinolizidine Alkaloid Content in Lupinus albus (White Lupin)

Variety TypeTotal Alkaloid Content (% of dry weight)Key AlkaloidsReference
Bitter (wild)up to 4-8%Lupanine, Sparteine[10][14]
Sweet< 0.02 - 0.05%Lupanine, this compound[10][14]
Raw (Ethiopian)2.26 - 2.46%-[15]

Table 3: Enzyme Kinetic Data for Tigloyl-CoA:this compound O-tigloyltransferase from Lupinus albus

SubstrateApparent Km (µM)Reference
This compound18[5][16]
Tigloyl-CoA140[5][16]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic assay of quinolizidine alkaloids.

Extraction and Quantification of Quinolizidine Alkaloids by GC-MS

This protocol is adapted from established methods for the analysis of QAs from lupin seeds.[17][18][19][20]

Materials:

Procedure:

  • Sample Preparation: Grind lupin seeds to a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 1 minute.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice with fresh methanol and combine the supernatants.

  • Acid-Base Partitioning:

    • Evaporate the combined methanol extract to dryness under reduced pressure.

    • Dissolve the residue in 20 mL of 0.5 M HCl.

    • Wash the acidic solution three times with 20 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 11-12 with 25% ammonium hydroxide.

    • Extract the alkaloids from the basified aqueous solution three times with 20 mL of dichloromethane.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Load the combined dichloromethane extracts onto a pre-conditioned SPE column.

    • Wash the column with an appropriate solvent to remove remaining impurities.

    • Elute the alkaloids with dichloromethane.

  • GC-MS Analysis:

    • Evaporate the final dichloromethane eluate to dryness and reconstitute in a suitable solvent (e.g., methanol or chloroform).

    • Inject an aliquot into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS) and temperature program to separate the alkaloids.

    • Identify alkaloids based on their retention times and mass spectra compared to authentic standards.

    • Quantify using an internal standard method.

GC-MS Workflow for QA Analysis cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis Grind Grind Lupin Seeds Extract Methanol Extraction (Vortex & Sonicate) Grind->Extract Centrifuge1 Centrifuge & Collect Supernatant Extract->Centrifuge1 Evaporate1 Evaporate Methanol Centrifuge1->Evaporate1 Acidify Dissolve in HCl Evaporate1->Acidify Wash Wash with Dichloromethane Acidify->Wash Basify Adjust pH to 11-12 with NH₄OH Wash->Basify Extract2 Extract with Dichloromethane Basify->Extract2 Evaporate2 Evaporate Dichloromethane Extract2->Evaporate2 Reconstitute Reconstitute in Solvent Evaporate2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Experimental workflow for GC-MS analysis of quinolizidine alkaloids.
UPLC-MS/MS Analysis of Quinolizidine Alkaloids

For higher sensitivity and throughput, UPLC-MS/MS is an alternative to GC-MS.[1][19][21][22]

Extraction (Optimized for UPLC-MS/MS):

  • Homogenize raw lupin beans.

  • Perform ultrasonic extraction with 80% methanol for 60 minutes.[1]

  • Centrifuge and filter the supernatant before injection.

UPLC-MS/MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.

  • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for specific precursor-product ion transitions for each alkaloid.

Enzyme Assay for this compound O-tigloyltransferase

This assay is based on the characterization of the enzyme from Lupinus albus.[5][16]

Reaction Mixture:

  • Buffer: pH 7.0-8.0 (e.g., Tris-HCl or phosphate (B84403) buffer)

  • Substrate 1: this compound

  • Substrate 2: Tigloyl-CoA

  • Enzyme: Crude or purified enzyme preparation

  • Activator: Dithioerythritol (DTE)

Procedure:

  • Prepare a reaction mixture containing buffer, DTE, and this compound.

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding tigloyl-CoA.

  • Incubate at 30°C for a defined period.

  • Stop the reaction (e.g., by adding acid or boiling).

  • Extract the product, 13-tigloyloxylupanine, with an organic solvent.

  • Analyze the product formation using GC-MS or HPLC.

  • Determine enzyme activity by quantifying the amount of product formed over time.

Note: The enzyme is inhibited by thiol reagents.

Conclusion and Future Directions

The biosynthesis of this compound in Lupinus species is a well-outlined but not yet fully elucidated pathway. While the initial steps from lysine are well-characterized, the precise enzymes responsible for the tetracyclic ring formation and the specific cytochrome P450 that hydroxylates lupanine remain key research targets. Further investigation into the regulation of this pathway, including the identification of transcription factors and the influence of environmental cues, will be crucial for the successful metabolic engineering of lupin for both agricultural and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this important metabolic pathway.

References

An In-depth Technical Guide to the Discovery and Isolation of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 13-hydroxylupanine (B1673957), a quinolizidine (B1214090) alkaloid with notable biological activities. This document details the natural sources of this compound, outlines experimental protocols for its extraction and purification, and presents key analytical data for its identification. Furthermore, it explores the known biological effects of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus (lupin) genus, which belongs to the Fabaceae family.[1][2] Historically, lupin alkaloids have been recognized for their diverse physiological effects. The discovery and isolation of this compound have been driven by the pursuit of novel bioactive compounds from natural sources for potential therapeutic applications. This guide serves as a technical resource, consolidating the current knowledge on the extraction, purification, and characterization of this promising natural product.

Natural Sources and Biosynthesis

This compound is predominantly found in plants of the Lupinus genus, including but not limited to Lupinus polyphyllus, Lupinus angustifolius, and Lupinus albus.[3][4] The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions.[5]

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid lysine (B10760008). Through a series of enzymatic reactions, lysine is converted to cadaverine, which then undergoes cyclization to form the characteristic quinolizidine ring structure. The final steps in the biosynthesis of this compound involve hydroxylation of the lupanine (B156748) backbone.

Experimental Protocols

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

The following protocol describes a general method for the extraction of total alkaloids from Lupinus seeds.

Materials:

Procedure:

  • Maceration: Suspend the ground plant material (e.g., 100 g) in methanol (500 mL).

  • Acidification (Optional but recommended): Acidify the methanolic suspension with 1 M HCl to a pH of approximately 2 to protonate the alkaloids and enhance their solubility in the polar solvent.

  • Extraction: Stir the mixture at room temperature for 24 hours. Alternatively, sonicate the mixture for 1-2 hours to improve extraction efficiency.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the methanol.

  • Acid-Base Extraction:

    • Resuspend the resulting aqueous residue in 1 M HCl (100 mL).

    • Wash the acidic aqueous solution with dichloromethane (3 x 50 mL) to remove non-alkaloidal compounds. Discard the organic layers.

    • Basify the aqueous layer to a pH of 10-12 with ammonium hydroxide or sodium hydroxide solution.

    • Extract the alkaloids from the basified aqueous solution with dichloromethane or chloroform (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.

Isolation of this compound by Column Chromatography

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents for elution: A gradient of chloroform and methanol, often with a small amount of ammonium hydroxide. A typical gradient could be:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1, 98:2, 95:5, 90:10 v/v)

    • Chloroform:Methanol:Ammonium Hydroxide (e.g., 90:10:0.5 v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Dragendorff's reagent for visualization of alkaloids

  • Fraction collector and test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% chloroform). Pour the slurry into the glass column and allow it to pack uniformly. Add a small layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent and gradually increase the polarity by increasing the proportion of methanol. The addition of a small amount of ammonium hydroxide can improve the resolution of alkaloids by preventing tailing.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1). Visualize the spots under UV light and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-red spots).

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the isolated compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₂₄N₂O₂[6]
Molecular Weight 264.36 g/mol [6]
Appearance White to off-white solid
CAS Number 17945-74-5
Spectroscopic Data
TechniqueKey Data Points
Mass Spectrometry (MS) ESI-MS m/z: 265.1910 [M+H]⁺. The mass spectrum typically shows a prominent molecular ion peak.
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ~3400 (O-H stretching), ~2930, 2860 (C-H stretching), ~1625 (C=O, amide carbonyl stretching).
¹H NMR (CDCl₃, δ ppm) Characteristic signals for the quinolizidine skeleton protons. A signal for the proton attached to the hydroxyl-bearing carbon is typically observed in the range of 3.5-4.5 ppm. Due to the complexity of the tetracyclic system, detailed 2D NMR experiments (COSY, HSQC, HMBC) are necessary for complete assignment.
¹³C NMR (CDCl₃, δ ppm) Approximately 15 carbon signals are expected. The carbonyl carbon of the lactam ring typically resonates around 170 ppm. The carbon bearing the hydroxyl group is expected in the range of 60-70 ppm.

Note: Complete and unambiguously assigned NMR data for this compound is not consistently available in a single public source and may require further experimental verification.

Mandatory Visualizations

Experimental Workflow for Isolation

experimental_workflow plant_material Lupinus Seeds (Ground) extraction Solvent Extraction (Methanol, optional sonication) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 acid_base_extraction Acid-Base Partitioning (HCl / CH2Cl2 then NH4OH / CH2Cl2) concentration1->acid_base_extraction concentration2 Rotary Evaporation acid_base_extraction->concentration2 crude_extract Crude Alkaloid Extract concentration2->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform/Methanol) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis (Dragendorff's Reagent) fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration3 Rotary Evaporation pooling->concentration3 pure_compound Pure this compound concentration3->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Biosynthesis Pathway of Quinolizidine Alkaloids

biosynthesis_pathway lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Spontaneous Cyclization lupanine Lupanine piperideine->lupanine Multiple Enzymatic Steps hydroxylupanine This compound lupanine->hydroxylupanine Hydroxylation signaling_pathway hydroxylupanine This compound receptor Neurotransmitter Receptor (e.g., nAChR, GABA-A Receptor) hydroxylupanine->receptor Binds to ion_channel Ion Channel Modulation (e.g., Na⁺, Ca²⁺, Cl⁻ influx/efflux) receptor->ion_channel Activates/Inhibits membrane_potential Change in Membrane Potential ion_channel->membrane_potential downstream_signaling Downstream Signaling Cascades membrane_potential->downstream_signaling cellular_response Cellular Response (e.g., Inhibition of Neuronal Firing) downstream_signaling->cellular_response

References

13-Hydroxylupanine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine (B1673957) is a naturally occurring quinolizidine (B1214090) alkaloid predominantly found in various species of the Lupinus genus. This document provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction from natural sources and subsequent analysis are provided. Furthermore, its biosynthetic pathway and a proposed mechanism of action are illustrated to support further research and development.

Chemical Identity and Properties

This compound, with the CAS Number 15358-48-2 , is a tetracyclic alkaloid that has garnered interest for its biological activities.[1][2][3][4][5]

Synonyms

The compound is known by several synonyms in scientific literature, which are listed in Table 1.

Table 1: Synonyms of this compound

SynonymReference
(+)-13α-Hydroxylupanine[2]
13-Hydroxy 2-oxosparteine[1]
13α-Hydroxy-2-oxosparteine
(2S,7S,7aR,14S,14aS)-Dodecahydro-2-hydroxy-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1][6]diazocin-11-one[3]
13-Hydroxylupinine[7]
13-Oxylupanine[3]
Jamaidine[8]
Octalupine
d-Hydroxylupanine[8]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₄N₂O₂[1][7]
Molecular Weight 264.36 g/mol [1][7]
Appearance Solid
Solubility Slightly soluble in Chloroform and Methanol; Soluble in DMSO[6]
logP (Octanol/Water Partition Coefficient) 0.6 (Computed)[9]
Water Solubility (log₁₀WS) -1.71 (Computed)[10]
Storage Temperature -20°C

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities. It has demonstrated significant antimicrobial and antifungal properties. Extracts containing this compound have shown activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, and moderate to weak activity against Candida albicans, Kluyveromyces krusei, and Escherichia coli.

Pharmacologically, this compound is known to block ganglionic transmission, which suggests its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia.[11] This action can lead to a decrease in cardiac contractility and contraction of uterine smooth muscle.

Proposed Mechanism of Action: Ganglionic Blockade

The inhibitory effect on ganglionic transmission is likely due to the antagonist activity of this compound at nicotinic acetylcholine receptors. In autonomic ganglia, acetylcholine released from preganglionic neurons binds to nAChRs on the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. By blocking these receptors, this compound can interrupt this transmission.

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_neuron Preganglionic Neuron Terminal nAChR Nicotinic ACh Receptor (nAChR) pre_neuron->nAChR Releases ACh ACh_vesicle ACh Vesicles post_neuron Postganglionic Neuron Dendrite nAChR->post_neuron Depolarization hydroxylupanine This compound hydroxylupanine->nAChR Blocks

Proposed Mechanism of Ganglionic Blockade by this compound.

Biosynthesis

This compound is a quinolizidine alkaloid synthesized in plants from the amino acid L-lysine. The biosynthetic pathway involves several enzymatic steps, starting with the decarboxylation of lysine (B10760008) to form cadaverine. Through a series of cyclization and modification reactions, the core quinolizidine skeleton is formed and subsequently hydroxylated to yield this compound.

G lysine L-Lysine cadaverine Cadaverine lysine->cadaverine LDC piperideine Δ¹-Piperideine cadaverine->piperideine CAO lupanine Lupanine piperideine->lupanine Multiple Steps hydroxylupanine This compound lupanine->hydroxylupanine Hydroxylation

Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

Extraction of this compound from Lupinus Seeds

The following is a generalized acid-base extraction protocol for the isolation of quinolizidine alkaloids, including this compound, from Lupinus seeds.

Materials:

  • Dried and finely ground Lupinus seeds

  • 0.5 M HCl

  • Concentrated NH₄OH or 25% NaOH solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Na₂SO₄

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Acid Extraction:

    • Weigh 2 g of the ground lupin seed flour and suspend it in 20 mL of 0.5 M HCl.

    • Sonicate the mixture for 30 minutes or stir vigorously for 1-2 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant and collect the acidic aqueous supernatant.

    • Repeat the extraction of the pellet with another 20 mL of 0.5 M HCl and combine the supernatants.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the combined acidic extract to a separatory funnel.

    • Slowly add concentrated NH₄OH or 25% NaOH solution dropwise while stirring until the pH of the solution is adjusted to 12-13.

    • Add 40 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer (bottom) will contain the alkaloids.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer twice more with 20 mL of dichloromethane each time.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Add a sufficient amount of anhydrous Na₂SO₄ to the combined organic extract to remove any residual water. Swirl gently and let it stand for 15-20 minutes.

    • Filter the dried organic extract to remove the Na₂SO₄.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • The resulting residue contains the crude alkaloid extract, including this compound.

G start Ground Lupinus Seeds acid_extraction Acid Extraction (0.5 M HCl, Sonication/Stirring) start->acid_extraction centrifugation Centrifugation acid_extraction->centrifugation supernatant Collect Acidic Supernatant centrifugation->supernatant basification Basification (NH₄OH/NaOH to pH 12-13) supernatant->basification lleq Liquid-Liquid Extraction (Dichloromethane) basification->lleq organic_phase Collect Organic Phase lleq->organic_phase drying Drying (Anhydrous Na₂SO₄) organic_phase->drying concentration Concentration (Rotary Evaporator) drying->concentration end Crude Alkaloid Extract concentration->end

Workflow for the Extraction of this compound.
Analysis by HPLC-MS/MS

The following is a representative method for the quantification of this compound in an extract.[12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or heptafluorobutyric acid (HFBA).[12]

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or HFBA.[12]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 50% B

    • 5-9 min: Hold at 50% B

    • 9-12 min: Linear gradient to 90% B

    • 12-13 min: Hold at 90% B

    • 13-14 min: Return to 10% B

    • 14-15 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 265.2

  • Product Ions (Q3): Specific product ions for this compound should be determined by direct infusion of a standard. Common fragments for quinolizidine alkaloids involve losses of parts of the cyclic system.

  • Collision Energy and other MS parameters: Optimize based on the specific instrument and standard compound.

Conclusion

This compound is a quinolizidine alkaloid with notable biological activities that warrant further investigation. This guide provides foundational technical information to aid researchers in the isolation, identification, and characterization of this compound. The detailed protocols and illustrated pathways offer a starting point for future studies aimed at exploring its full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine (B1214090) alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites predominantly found in the Fabaceae family, particularly within the Lupinus (lupin) genus. Among these, 13-hydroxylupanine (B1673957) and its related lupanine-type alkaloids represent a significant subclass characterized by a tetracyclic quinolizidine core structure. These compounds exhibit a wide range of biological activities, from plant defense mechanisms to notable pharmacological effects in humans and animals. Their structural diversity, arising from various substitutions on the lupanine (B156748) skeleton, presents a rich area for phytochemical investigation and drug discovery.

This technical guide provides a comprehensive overview of the chemodiversity of this compound and its related alkaloids. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their natural sources, biosynthesis, and biological activities. The guide includes structured quantitative data, detailed experimental protocols for their study, and visualizations of key biological pathways to facilitate a deeper understanding of these promising natural products.

Chemodiversity and Structural Variations

The chemical diversity of lupanine-type alkaloids stems from various modifications to the fundamental tetracyclic structure. These modifications include hydroxylation, esterification, and the introduction of double bonds, leading to a wide array of naturally occurring derivatives.

2.1 Core Structure:

The foundational structure is lupanine, a tetracyclic quinolizidine alkaloid. The numbering of the carbon atoms in the lupanine skeleton is crucial for understanding the positions of various substitutions.

2.2 Key Structural Modifications:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups is a common modification. 13α-hydroxylupanine is one of the most prevalent derivatives. Other hydroxylated forms, such as 3β-hydroxylupanine, also occur.

  • Esterification: The hydroxyl groups, particularly at the C-13 position, can be esterified with various organic acids. This leads to compounds like 13α-tigloyloxylupanine and 13α-valeroyloxylupanine.[1]

  • Dehydrogenation: The presence of double bonds results in dehydrolupanine derivatives.

Natural Sources and Distribution

Lupanine-type alkaloids are predominantly found in plants of the Lupinus genus. The concentration and composition of these alkaloids vary significantly between different species, plant parts (seeds, leaves, stems, roots), and even between different developmental stages of the plant.

3.1 Quantitative Distribution of this compound and Related Alkaloids:

The following tables summarize the quantitative data on the distribution of key lupanine-type alkaloids in various Lupinus species.

Table 1: Concentration of this compound and Related Alkaloids in Lupinus Seeds (mg/g dry weight)

AlkaloidL. albusL. angustifoliusL. luteusL. mutabilisL. pilosusReference(s)
13α-Hydroxylupanine 0.16 - 2.490.03 - 0.27Not ReportedPresentPresent[2][3]
Lupanine 22.550.39 - 1.57Present2.5 - 5.2Present[2][4]
Angustifoline Present1.00Not ReportedNot ReportedPresent[2]
Sparteine PresentPresentPresent0.2 - 0.9Not Reported[4]
Multiflorine 0.16 - 2.49Not ReportedNot ReportedNot Reported6.83[2]
Albine PresentNot ReportedNot ReportedNot ReportedNot Reported[2]
Lupinine Not ReportedNot ReportedPresentNot ReportedPresent[2]

Table 2: Distribution of Quinolizidine Alkaloids in Different Plant Parts of Lupinus spp. (% of total alkaloids)

Plant PartLupanineThis compoundAngustifolineSparteineOther QAsReference(s)
Seeds (L. angustifolius) 65-7510-1510-15MinorMinor[1]
Leaves (L. albus) MajorPresentPresentMinorPresent
Stems (L. albus) MajorPresentPresentMinorPresent
Flowers (L. albus) MajorPresentPresentMinorPresent
Pods (L. albus) MajorPresentPresentMinorPresent

Biosynthesis of Lupanine-Type Alkaloids

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions leading to the formation of the tetracyclic core, which is then further modified to generate the diverse range of observed alkaloids.

The initial steps involve the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination and cyclization to form a piperideine intermediate. Three molecules of this intermediate are then thought to condense to form the quinolizidine skeleton. Lupanine is a key intermediate that can be subsequently hydroxylated to form this compound.

Biosynthesis_of_13_Hydroxylupanine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Condensation (multiple steps) Hydroxylupanine 13α-Hydroxylupanine Lupanine->Hydroxylupanine Hydroxylation Ester_Alkaloids Ester Alkaloids (e.g., 13α-tigloyloxylupanine) Hydroxylupanine->Ester_Alkaloids Acyltransferase KATP_Channel_Modulation Lupanine Lupanine / Derivatives KATP_Channel KATP Channel (in Pancreatic β-cell) Lupanine->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Triggers Insulin_Release Insulin Release Ca_Influx->Insulin_Release Stimulates Inflammatory_Signaling cluster_0 Potential Modulation by Lupanine Alkaloids Lupanine_Alkaloids Lupanine Alkaloids MAPK MAPK Pathway (e.g., p38, JNK, ERK) Lupanine_Alkaloids->MAPK Inhibits (?) PI3K_Akt PI3K/Akt Pathway Lupanine_Alkaloids->PI3K_Akt Modulates (?) NF_kB NF-κB Activation MAPK->NF_kB PI3K_Akt->NF_kB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK Inflammatory_Stimuli->PI3K_Akt Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines

References

The Pharmacology of 13-Hydroxylupanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine (B1673957), a quinolizidine (B1214090) alkaloid found predominantly in species of the Lupinus genus (lupins), has demonstrated a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. This document synthesizes available preclinical and clinical data, details relevant experimental methodologies, and employs visualizations to elucidate complex biological pathways and experimental workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to support further investigation and potential therapeutic applications of this natural compound.

Introduction

This compound is a tetracyclic alkaloid that constitutes a significant component of the alkaloid profile in "sweet" lupins.[1][2] Historically, lupin alkaloids have been recognized for their diverse biological effects. Early research into this compound identified its primary pharmacological actions as the blockade of ganglionic transmission, a decrease in cardiac contractility, and the contraction of uterine smooth muscle.[1][2][3][4] More recent studies have also highlighted its potential antimicrobial and antifungal properties.[5] This guide will delve into the specifics of these pharmacological effects, presenting the available quantitative data and the experimental approaches used to characterize this compound.

Pharmacodynamics

The pharmacodynamics of this compound encompass its effects on various physiological systems, stemming from its interaction with specific biological targets.

Mechanism of Action: Ganglionic Blockade

The most prominently reported effect of this compound is its ability to block ganglionic transmission.[1][2][3] Autonomic ganglia are critical relay stations in the peripheral nervous system, where preganglionic neurons release acetylcholine (B1216132) (ACh) to activate nicotinic acetylcholine receptors (nAChRs) on postganglionic neurons.[6][7] Blockade of these receptors interrupts the transmission of nerve impulses to end organs.

G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron ACh_pre Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh_pre->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, K+ influx) nAChR->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Hydroxylupanine This compound Hydroxylupanine->nAChR Antagonizes Block Blockade Block->nAChR

Caption: Proposed mechanism of this compound at the autonomic ganglion.

Cardiovascular Effects

This compound has been shown to decrease cardiac contractility.[1][2][3] This negative inotropic effect is likely a consequence of the ganglionic blockade, which would reduce sympathetic stimulation to the heart. A derivative of this compound also demonstrated hypotensive and antiarrhythmic effects, further supporting its influence on the cardiovascular system, likely through inhibition of sympathetic impulse transmission.[8]

Effects on Uterine Smooth Muscle

In contrast to its effects on cardiac muscle, this compound contracts uterine smooth muscle.[1][2][3] The precise mechanism for this uterotonic effect is not well-defined in the available literature. It could involve a direct action on smooth muscle receptors or ion channels, or an indirect mechanism. Smooth muscle contraction is primarily regulated by intracellular calcium levels.[9][10][11][12]

Antimicrobial and Antifungal Activity

Extracts containing this compound have demonstrated activity against various bacteria and fungi.[5] The specific mechanism of action for these effects has not been elucidated but could involve disruption of the microbial cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[13][14][15][16][17][18][19]

Quantitative Pharmacological Data

Quantitative data on the potency of this compound at its putative targets are scarce in the public domain. The following table illustrates the type of data required for a comprehensive pharmacological profile.

ParameterValueTarget/SystemReference
Ki (nAChR) Data not availableNicotinic Acetylcholine Receptors
IC50 (Ganglionic Blockade) Data not availableSuperior Cervical Ganglion
EC50 (Cardiac Contractility) Data not availableIsolated Papillary Muscle
EC50 (Uterine Contraction) Data not availableIsolated Uterine Strips
MIC (S. aureus) Data not availableStaphylococcus aureus
MIC (C. albicans) Data not availableCandida albicans

Pharmacokinetics

A study in humans investigated the disposition of orally administered this compound. The key pharmacokinetic parameters are summarized below.

ParameterValue (mean ± SEM)PopulationReference
Half-life (t1/2) 6.8 ± 1.0 hExtensive Metabolizers (EM)[20]
5.9 ± 1.6 hPoor Metabolizers (PM)[20]
Urinary Recovery (72h) 100.5 ± 5.3 %Extensive Metabolizers (EM)[20]
102.5 ± 4.8 %Poor Metabolizers (PM)[20]

The study concluded that a high percentage of this compound is recovered unchanged in the urine, and its half-life does not significantly differ between extensive and poor metabolizers of cytochrome P450 2D6 (CYP2D6).[20]

Experimental Protocols

Detailed experimental protocols for the study of this compound are not explicitly published. However, based on standard pharmacological techniques, the following methodologies would be appropriate for its characterization.

Receptor Binding Assay (Hypothetical)

Objective: To determine the binding affinity of this compound for nicotinic and muscarinic acetylcholine receptors.

Methodology:

  • Receptor Preparation: Membranes from cells expressing specific human nAChR or mAChR subtypes (e.g., α3β4 for ganglionic nAChRs) are prepared.

  • Radioligand: A radiolabeled antagonist with known high affinity for the receptor of interest (e.g., [³H]-epibatidine for nAChRs) is used.

  • Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vitro Cardiac Contractility Assay

Objective: To quantify the effect of this compound on the contractility of cardiac muscle.

Methodology:

  • Tissue Preparation: Papillary muscles are dissected from animal hearts (e.g., guinea pig, rabbit) and mounted in an organ bath containing oxygenated physiological salt solution at 37°C.[21]

  • Transducer: One end of the muscle is attached to a fixed hook, and the other to an isometric force transducer to record contractile force.

  • Stimulation: The muscle is stimulated electrically at a physiological frequency (e.g., 1 Hz).

  • Drug Application: After a stabilization period, increasing concentrations of this compound are added to the bath.

  • Data Analysis: Changes in the force of contraction are measured. The concentration of this compound that produces 50% of the maximal inhibitory effect (EC50) is determined.

In Vitro Uterine Smooth Muscle Contraction Assay

Objective: To measure the contractile effect of this compound on uterine smooth muscle.

Methodology:

  • Tissue Preparation: Strips of myometrium from non-pregnant animals (e.g., rat, rabbit) are dissected and mounted in an organ bath as described for the cardiac contractility assay.[1][22][23]

  • Recording: Spontaneous or agonist-induced (e.g., with oxytocin) contractions are recorded using an isometric force transducer.

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The increase in contractile force and/or frequency is measured to determine the EC50 value.

G Start Tissue Dissection (e.g., Papillary Muscle, Uterine Strip) Mounting Mount in Organ Bath with Physiological Solution Start->Mounting Transducer Attach to Force Transducer Mounting->Transducer Stabilization Stabilization Period Transducer->Stabilization Drug_Addition Cumulative Addition of This compound Stabilization->Drug_Addition Recording Record Contractile Force Drug_Addition->Recording Analysis Data Analysis (Dose-Response Curve, EC50) Recording->Analysis End Results Analysis->End

Caption: A typical experimental workflow for in vitro contractility assays.

Logical Relationships of Pharmacological Effects

The diverse pharmacological effects of this compound can be understood as stemming from its primary action as a ganglionic blocker.

G Hydroxylupanine This compound Ganglionic_Blockade Ganglionic Blockade (nAChR Antagonism) Hydroxylupanine->Ganglionic_Blockade Uterine_Effect Uterine Smooth Muscle Contraction Hydroxylupanine->Uterine_Effect Reduced_Sympathetic Reduced Sympathetic Outflow Ganglionic_Blockade->Reduced_Sympathetic Cardiac_Effect Decreased Cardiac Contractility Reduced_Sympathetic->Cardiac_Effect Hypotension Hypotension Reduced_Sympathetic->Hypotension Direct_Action Direct Action on Uterine Muscle? Uterine_Effect->Direct_Action

Caption: Logical relationship of this compound's pharmacological effects.

Conclusion and Future Directions

This compound is a natural alkaloid with distinct pharmacological properties, most notably ganglionic blockade, which leads to significant cardiovascular effects. It also exhibits uterotonic and potential antimicrobial activities. While its general effects have been known for some time, there is a significant lack of detailed, quantitative pharmacological data and a full elucidation of its molecular mechanisms of action.

Future research should focus on:

  • Receptor Binding Studies: To definitively identify the specific receptor subtypes with which this compound interacts and to quantify its binding affinity.

  • In-depth Electrophysiology: To characterize its effects on ion channel function in neurons and muscle cells.

  • Signaling Pathway Analysis: To determine the downstream intracellular signaling cascades affected by this compound.

  • Mechanism of Antimicrobial/Antifungal Action: To elucidate how it inhibits the growth of microorganisms.

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for its various pharmacological activities, which could guide the development of novel therapeutic agents.

A more complete understanding of the pharmacology of this compound will be crucial for assessing its potential for drug development and other therapeutic applications.

References

The Occurrence and Analysis of 13-Hydroxylupanine in Diverse Lupin Varieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-hydroxylupanine (B1673957), a significant quinolizidine (B1214090) alkaloid found in various lupin species. The document details its prevalence across different varieties, outlines methodologies for its quantification, and illustrates its biosynthetic pathway. This information is critical for researchers in agronomy, food science, and pharmacology who are exploring the potential applications and implications of this compound.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound varies considerably among different lupin species and cultivars, influenced by genetic factors and environmental conditions. The following table summarizes quantitative data from various studies, providing a comparative look at the levels of this alkaloid in the seeds of several lupin varieties.

Lupin SpeciesCultivar/VarietyThis compound Concentration (mg/kg DM)Analytical MethodReference
Lupinus albus-Present (major QA)-[1][2]
Lupinus albusMultitaliaLower contentGC/EI/MS[3]
Lupinus albusSulimoSubstantially lower contentGC/EI/MS[3]
Lupinus albusFigaroSubstantially lower contentGC/EI/MS[3]
Lupinus albusCollection (367 accessions)0.10–32.78% of total alkaloids (mean 8.23%)-[4]
Lupinus angustifolius-Present (major QA)-[1][2]
Lupinus angustifoliusDanja (sweet)Variable with P and K levels-[5]
Lupinus angustifoliusP22660 (bitter)39-59% of total alkaloids-[5]
Lupinus angustifoliusTangoVariable with sowing date and location (up to 194 mg/kg DM)-[6]
Lupinus angustifolius22 blue lupin varietiesVariable (major alkaloid)UHPLC-QTOF-MS[7]
Lupinus angustifoliusTurkish accession50.78% of total alkaloids in aerial partsGC-MS[8]
Lupinus montanus-Present-[9]
Lupinus aschenbornii-Present-[9]
Lupinus mutabilis-Present (marker QA)LC-MS/MS[2]

DM: Dry Matter; QA: Quinolizidine Alkaloid. Please note that the methods and reporting units may vary between studies, affecting direct comparability.

Experimental Protocols

Accurate quantification of this compound is essential for research and quality control. The following are detailed methodologies for the extraction and analysis of quinolizidine alkaloids from lupin seeds, based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Quinolizidine Alkaloid Extraction from Lupin Seeds

This protocol outlines a common procedure for the extraction of quinolizidine alkaloids from lupin seed material.

Materials:

  • Lupin seeds

  • Grinder or mill

  • Methanol (B129727) (80%, v/v)

  • Ultrasonic water bath

  • Centrifuge

  • 0.45 µm membrane filters

  • Vials for analysis

Procedure:

  • Sample Preparation: Grind whole lupin seeds to a fine powder using a laboratory mill.

  • Extraction:

    • Weigh approximately 125 g of the lupin flour into a suitable container.

    • Add 5 mL of 80% (v/v) methanol solution.

    • Place the container in an ultrasonic water bath and sonicate for 60 minutes to ensure efficient extraction of the alkaloids.[10]

  • Clarification:

    • After sonication, centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm membrane filter to remove any remaining particulate matter.[11]

  • Storage: Transfer the filtered extract into a vial for immediate analysis or store at -18°C.[2]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., Waters Acquity BEH C18).

Reagents:

Procedure:

  • Chromatographic Conditions:

    • Use a gradient elution with a mobile phase consisting of ammonium formate in water and acetonitrile.

    • Optimize the gradient to achieve baseline separation of the target alkaloids. A typical run time is around 15 minutes.[11]

  • Mass Spectrometry Conditions:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Identify two or more precursor-product ion transitions for this compound to ensure accurate identification and quantification.[11]

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of quinolizidine alkaloids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column.

Procedure:

  • Sample Derivatization (if necessary): While many quinolizidine alkaloids can be analyzed directly, derivatization can improve peak shape and sensitivity for certain compounds.

  • GC Conditions:

    • Optimize the oven temperature program to achieve good separation of the alkaloids. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Use helium as the carrier gas.

  • MS Conditions:

    • Operate the mass spectrometer in full-scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[12]

  • Quantification:

    • Use an internal standard for accurate quantification.

    • Create a calibration curve with a this compound standard.

    • Determine the concentration based on the ratio of the analyte peak area to the internal standard peak area.

Mandatory Visualization

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine. The following diagram illustrates the key steps leading to the formation of lupanine (B156748) and its subsequent hydroxylation to this compound.

This compound Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Lupanine Lupanine Piperideine->Lupanine Multiple enzymatic steps Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation

Caption: Biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and quantification of this compound from lupin seeds.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Lupin Seeds Grinding Grinding/Milling Start->Grinding Extraction Ultrasonic Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis LC-MS/MS or GC-MS Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for this compound analysis.

References

An In-depth Technical Guide to Primary Reference Standards for 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the primary reference standards for 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid of significant interest for its pharmacological properties. This document outlines the essential physicochemical data, detailed analytical methodologies for characterization and quantification, and insights into its biological context.

Physicochemical and Purity Data

Primary reference standards of this compound are available from several commercial suppliers. The quantitative data for a typical reference standard are summarized below. It is crucial to consult the Certificate of Analysis for lot-specific data.

PropertyValueSource(s)
Chemical Name (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-onePubChem
Synonyms (+)-13α-Hydroxylupanine, 13-Hydroxy-2-oxosparteineCommercial Suppliers
Molecular Formula C₁₅H₂₄N₂O₂NIST WebBook, PubChem
Molecular Weight 264.36 g/mol NIST WebBook, PubChem
CAS Number 15358-48-2NIST WebBook
Appearance Off-White to Pale Yellow SolidCertificate of Analysis (LGC Standards)
Purity (by HPLC) ≥90.0% - >95%Commercial Suppliers
Purity (by HPLC-ELSD) 98.57% (Lot-specific)Certificate of Analysis (LGC Standards)
Storage Conditions -20°C, Inert atmosphereCommercial Suppliers, Certificate of Analysis

Experimental Protocols

Detailed methodologies are essential for the verification and appropriate use of a this compound primary reference standard. The following sections provide protocols for identity confirmation, purity determination, and assay.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound using one- and two-dimensional NMR techniques.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean, dry vial before transferring to an NMR tube.

Experimental Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 5 x T₁ (typically 5-10 seconds for quantitative purposes, can be shorter for qualitative analysis)

    • Number of Scans: ≥ 8

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30')

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: ≥ 1024

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer manufacturer.

    • Optimize parameters (e.g., spectral widths, number of increments) based on the ¹H and ¹³C spectra.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Reference the spectra to the residual solvent peak.

  • Assign the signals in the ¹H and ¹³C NMR spectra with the aid of COSY (proton-proton correlations), HSQC (direct carbon-proton correlations), and HMBC (long-range carbon-proton correlations) spectra.

  • Compare the assigned chemical shifts and coupling constants with established literature values to confirm the identity and stereochemistry of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound reference standard and to identify any impurities. This method is based on a validated UPLC-MS/MS method for quinolizidine alkaloids and should be validated according to ICH Q2(R1) guidelines.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium carbonate

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium carbonate buffer (pH 9.0)

  • Mobile Phase B: Methanol

  • Gradient Elution:

    • 0-1 min: 0% B

    • 1-8 min: Linear gradient to 40% B

    • 8-12 min: Linear gradient to 80% B

    • 12-12.2 min: Return to 0% B

    • 12.2-14.2 min: Re-equilibration at 0% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 2 µL

  • Detection: UV at an appropriate wavelength or ELSD.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in methanol at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 100 µg/mL).

Data Analysis:

  • Integrate the peak area of this compound and all impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area (Area % method).

Assay by Quantitative NMR (qNMR)

Objective: To determine the absolute purity (assay) of the this compound reference standard using an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (readable to 0.01 mg)

  • 5 mm NMR tubes

Reagents:

  • This compound reference standard

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone), with a certified purity and non-overlapping signals with the analyte.

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d₄)

Sample Preparation:

  • Accurately weigh a specific amount of the this compound reference standard (e.g., ~10 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., ~5 mg).

  • Dissolve both compounds completely in a precise volume of the deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

Experimental Parameters:

  • Use a 90° pulse angle.

  • Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation.

  • Acquire the spectrum with a high signal-to-noise ratio.

Data Processing and Analysis:

  • Carefully phase and baseline-correct the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Biological Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is a tetracyclic quinolizidine alkaloid synthesized from the amino acid L-lysine in plants of the Lupinus genus. The pathway involves several enzymatic steps, including decarboxylation, oxidation, and cyclization reactions.

This compound Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Multiple Steps Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation

Caption: Biosynthesis pathway of this compound from L-lysine.

General Workflow for Reference Standard Characterization

The characterization of a primary reference standard is a multi-step process to ensure its identity, purity, and fitness for purpose.

Reference Standard Characterization Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Assay cluster_3 Final Certification Source Source Material Appearance Visual Appearance Source->Appearance NMR Structural Elucidation by NMR (¹H, ¹³C, 2D NMR) Appearance->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Appearance->MS HPLC Chromatographic Purity by HPLC NMR->HPLC MS->HPLC qNMR Absolute Purity (Assay) by qNMR HPLC->qNMR Other Other Tests (e.g., Water Content, Residual Solvents) qNMR->Other CoA Certificate of Analysis Generation Other->CoA

Caption: General workflow for the characterization of a primary reference standard.

Pharmacological Signaling

This compound exhibits several pharmacological activities. While the precise molecular targets are not fully elucidated for all effects, a key reported mechanism is the blockade of ganglionic transmission.[1] This suggests an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at autonomic ganglia.

Pharmacological Action of this compound Preganglionic Preganglionic Neuron ACh Acetylcholine Preganglionic->ACh releases Postganglionic Postganglionic Neuron Effector Effector Organ (e.g., Smooth Muscle, Heart) Postganglionic->Effector transmits signal to Receptor Nicotinic ACh Receptor Receptor->Postganglionic depolarizes ACh->Receptor binds to Hydroxylupanine This compound Hydroxylupanine->Receptor blocks

Caption: Proposed mechanism of this compound in blocking ganglionic transmission.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 13-Hydroxylupanine from Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine (B1673957) is a tetracyclic quinolizidine (B1214090) alkaloid found in various plant species, most notably within the Lupinus (lupin) genus.[1][2][3][4] This compound and its derivatives are of significant interest to the pharmaceutical and agricultural industries due to their diverse biological activities, including antimicrobial properties.[4][5] The effective extraction and isolation of this compound from plant matrices are critical for research, development, and potential commercialization.

These application notes provide a comprehensive overview of the methodologies for extracting this compound from plant materials. The protocols detailed below are based on established scientific literature and are intended to guide researchers in developing robust and efficient extraction processes.

Plant Sources

This compound is predominantly found in species of the Lupinus genus. Other plant genera where this alkaloid has been reported include Ammopiptanthus and Virgilia.[2][3]

Table 1: Plant Species Containing this compound

GenusSpeciesCommon NameReference
LupinusLupinus angustifoliusNarrow-leafed lupin[4][6]
Lupinus polyphyllusBig-leaf lupin[4]
Lupinus albusWhite lupin[1]
Lupinus pilosusHairy lupin[1]
Lupinus mutabilisAndean lupin[1]
Lupinus pubescens[3]
Lupinus mirabilis[5]
VirgiliaVirgilia oroboides[3]
AmmopiptanthusAmmopiptanthus sp.[2]

Principles of Extraction

The extraction of quinolizidine alkaloids, including this compound, is typically based on their basic nature. The general principle involves an acid-base extraction technique. Initially, the plant material is treated with an acidic solution to protonate the alkaloids, rendering them soluble in the aqueous phase. Subsequently, the extract is basified to deprotonate the alkaloids into their free base form, which can then be extracted into an organic solvent.[7]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Lupin Seeds

This protocol is a widely used method for the extraction of quinolizidine alkaloids from lupin seeds.[1][7]

1. Sample Preparation:

  • Dry the lupin seeds to a constant weight.

  • Grind the dried seeds into a fine powder using a laboratory mill.

2. Acidic Extraction:

  • Accurately weigh approximately 0.25 g of the ground seed powder.

  • Add 8 mL of 0.5 N hydrochloric acid (HCl) to the powder.

  • Sonicate the mixture for 30 minutes to facilitate cell wall disruption and extraction.[1][7]

  • Repeat the sonication step with an additional 8 mL of 0.5 N HCl.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.[1][7]

  • Carefully collect and combine the supernatants.

3. Basification:

4. Liquid-Liquid Extraction:

  • Transfer the basified extract to a separatory funnel.

  • Extract the alkaloids three times with 20 mL of dichloromethane (B109758) (CH₂Cl₂) for each extraction.[7]

  • Combine the organic (dichloromethane) layers.

5. Solvent Evaporation and Reconstitution:

  • Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator or a gentle stream of nitrogen.[7]

  • Redissolve the dried residue in a known volume of an appropriate solvent for subsequent analysis (e.g., mobile phase for HPLC or a suitable solvent for GC).[7]

Protocol 2: Alternative Acidic Extraction with Overnight Incubation

This protocol is an alternative to sonication-assisted extraction and involves a longer incubation period.[8]

1. Sample Preparation:

  • Prepare the dried and ground plant material as described in Protocol 1.

2. Acidic Extraction:

  • Resuspend 300 mg of the dried and ground plant material in 20 mL of 1 M HCl.

  • Incubate the mixture at room temperature with continuous agitation for 24 hours.[8]

  • Centrifuge the extraction mixture at 8500 rpm for 10 minutes and recover the supernatant.[8]

3. Basification and Solid Phase Extraction:

  • Alkalize the supernatant to a pH of 12 with 3 M NH₄OH.[8]

  • Load the alkalized supernatant onto a solid-phase extraction (SPE) column (e.g., Isolute® HM-N).[8]

  • Elute the alkaloids with 30 mL of dichloromethane (CH₂Cl₂) three times.[8]

  • Collect the eluate in a round-bottom flask.

4. Solvent Evaporation:

  • Concentrate the eluate to dryness in a rotary evaporator at 40°C.[8]

Quantitative Data

The yield of this compound can vary significantly depending on the plant species, environmental conditions, and the extraction method employed. The following table summarizes representative data on the concentration of this compound in plant material.

Table 2: Concentration of this compound in Lupinus angustifolius Seeds

CultivarTreatmentThis compound Concentration (mg kg⁻¹ DM)Reference
DanjaControl (K0, P15)~150[6]
DanjaK 240 mg kg⁻¹, P 60 mg kg⁻¹~100[6]

DM = Dry Matter. Values are approximate based on graphical data.

Visualization of Workflows

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the acid-base extraction of this compound from plant matrices.

ExtractionWorkflow start Plant Material (e.g., Lupin Seeds) prep Sample Preparation (Drying, Grinding) start->prep acid_ext Acidic Extraction (e.g., 0.5 N HCl, Sonication) prep->acid_ext centrifuge Centrifugation acid_ext->centrifuge supernatant Collect Supernatant centrifuge->supernatant basify Basification (pH 10-13) supernatant->basify lle Liquid-Liquid Extraction (e.g., Dichloromethane) basify->lle evap Solvent Evaporation lle->evap residue Dried Alkaloid Residue evap->residue reconstitute Reconstitution residue->reconstitute analysis Analysis (HPLC-MS/MS, GC-MS) reconstitute->analysis LogicalWorkflow cluster_protonation Protonation Stage cluster_deprotonation Deprotonation & Separation Stage cluster_final Isolation Stage acid_rationale Rationale: Protonate alkaloids to increase aqueous solubility. acid_step Step: Add Acid (e.g., HCl) base_step Step: Add Base (e.g., NaOH) acid_step->base_step Leads to base_rationale Rationale: Deprotonate alkaloids to free base for organic solvent extraction. l_l_e_step Step: Liquid-Liquid Extraction base_step->l_l_e_step Enables iso_step Step: Evaporate Solvent l_l_e_step->iso_step Followed by iso_rationale Rationale: Isolate alkaloids from solvent.

References

Application Note: Quantification of 13-Hydroxylupanine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 13-Hydroxylupanine in complex matrices. The protocol provides a comprehensive workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and detection by multiple reaction monitoring (MRM). The method has been validated for key performance parameters, including linearity, sensitivity, accuracy, and precision, demonstrating its suitability for reliable quantification in research and drug development settings.

Introduction

This compound is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus.[1][2] These compounds are of significant interest due to their potential pharmacological activities and toxicological profiles.[2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, toxicological risk assessment, and quality control of botanical products. This document provides a detailed protocol for an HPLC-MS/MS method, which offers high selectivity and sensitivity, making it the preferred technique for analyzing complex biological and food matrices.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., Lupanine-d10 or a structurally similar compound not present in the sample)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (FA) or Heptafluorobutyric acid (HFBA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed Phase)[2]

  • Reagent-grade solvents for extraction (e.g., acidified methanol/water mixture)[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for removing matrix interferences and concentrating the analyte of interest.[2][5]

  • Extraction: Homogenize the sample matrix (e.g., lupin flour, serum). Extract the alkaloids using an acidified mixture of methanol and water.[3][4] Centrifuge to pellet solids.

  • SPE Cartridge Conditioning: Condition the polymeric reversed-phase SPE cartridge by passing 1 mL of methanol, followed by 1 mL of an equilibration solution (e.g., 90:10 water:methanol, v/v).[2]

  • Sample Loading: Dilute the supernatant from the extraction step with the equilibration solution and load it onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of the equilibration solution (e.g., 90:10 water:methanol, v/v) to remove polar interferences.[2] This step is crucial for reducing matrix effects that can suppress ionization in the mass spectrometer.[2]

  • Elution: Elute this compound from the cartridge using 1 mL of 100% methanol.[2]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

2.3.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18)[3]

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% HFBA[1][2]

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% Formic Acid or 0.1% HFBA[1][2]

  • Flow Rate: 0.300 mL/min[1][2]

  • Injection Volume: 5-10 µL[1]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a higher percentage to elute the analytes, followed by a wash step and re-equilibration.[1][2]

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.19010
0.1 - 3.0Ramp to 50Ramp to 50
3.0 - 7.05050
7.0 - 10.0Ramp to 10Ramp to 90
10.0 - 10.51090
10.5 - 11.0Ramp to 90Ramp to 10

Table 1: Example Gradient Elution Program.

2.3.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][3]

  • Ion Source Temperature: 550 °C

  • Ionization Voltage: -4500 V

  • Data Acquisition: Two precursor-to-product ion transitions are monitored for each analyte—one for quantification and one for confirmation.[1][3]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound265.2149.1165.1
Internal StandardSpecific to ISSpecific to ISSpecific to IS

Table 2: Example MRM Transitions for this compound. (Note: Optimal transitions should be determined empirically on the specific instrument used).

Data Presentation: Method Validation Summary

The analytical method was validated according to regulatory guidelines to ensure its performance.[6] Key validation parameters are summarized below.

ParameterThis compoundAngustifolineLupanineSparteine
Linearity Range (µg/L) 10 - 40010 - 40010 - 40010 - 400
Correlation Coefficient (r²) >0.999>0.9997>0.999>0.9977
LOD (mg/kg) ~1.5~0.5~1.7~1.0
LOQ (mg/kg) ~4.5~1.5~5.7~3.0
Recovery (%) 89.5 - 106.289.5 - 106.289.5 - 106.289.5 - 106.2
Precision (RSD %) < 3.1< 3.1< 3.1< 3.1

Table 3: Summary of Quantitative Validation Data for Quinolizidine Alkaloids. Data compiled from representative studies.[7][8] LOD (Limit of Detection), LOQ (Limit of Quantification).

Visualizations

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Extraction 2. Solvent Extraction (Acidified MeOH/H2O) Sample->Extraction SPE 3. Solid-Phase Extraction (Condition, Load, Wash, Elute) Extraction->SPE Final 4. Dry & Reconstitute SPE->Final HPLC 5. HPLC Separation (C18 Column, Gradient Elution) Final->HPLC MSMS 6. MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Integration 7. Peak Integration MSMS->Integration Quant 8. Quantification (Calibration Curve) Integration->Quant Report 9. Report Generation Quant->Report

Caption: Overall workflow for the quantification of this compound.

MRM_Diagram cluster_MS Tandem Mass Spectrometer Q1 Quadrupole 1 (Q1) Precursor Ion Selection Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Precursor Precursor Ion 13-OH-Lupanine (m/z 265.2) Q3 Quadrupole 3 (Q3) Product Ion Scan Q2->Q3 Product Product Ions (m/z 149.1, 165.1) Q2->Product Fragmentation Detector Detector Q3->Detector Q3->Detector Detection Signal Signal Detector->Signal Analyte_Mix Ionized Mixture from HPLC Analyte_Mix->Q1 All Ions Precursor->Q2 Isolation

Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.

Conclusion

The HPLC-MS/MS method described provides a highly selective, sensitive, and reliable approach for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with the robust validation data, make this method suitable for a wide range of applications in academic research and the pharmaceutical industry. The use of solid-phase extraction effectively minimizes matrix effects, while tandem mass spectrometry ensures accurate identification and quantification.

References

Application Notes and Protocols for the Isolation and Purification of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the isolation and purification of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid found in various Lupinus species. The methodologies described are based on established principles of natural product chemistry, combining acid-base extraction with chromatographic techniques to yield a purified product.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its successful isolation and purification.

PropertyValueSource
Molecular FormulaC₁₅H₂₄N₂O₂[1][2]
Molecular Weight264.36 g/mol [1][2]
IUPAC Name(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one[1][2]
Synonyms13-Hydroxylupinine, 13-hydroxy-lupanine, 13alpha-Hydroxylupanine[1][2]

Quantitative Data: this compound Content in Lupinus Species

The concentration of this compound can vary significantly depending on the Lupinus species and even the specific cultivar and growing conditions. The following table summarizes reported concentrations in the seeds of various species. This data is crucial for selecting the appropriate starting material for isolation.

Lupinus SpeciesCultivarThis compound Content (mg/100g of Dry Matter)Source
Lupinus angustifolius"Oligarkh"9.67 - 58.42[3]
Lupinus albusNot SpecifiedPresent, but concentration not explicitly stated[4]
Lupinus angustifoliusNot Specified10-15% of total alkaloids[5]
Lupinus angustifolius'Tango'38.7 - 194 mg/kg (3.87 - 19.4 mg/100g)[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Lupinus Seeds

This protocol describes a common method for the initial extraction of total quinolizidine alkaloids, including this compound, from ground lupin seeds. The principle is based on the differential solubility of alkaloids in acidic and basic solutions.

Materials:

Procedure:

  • Weigh 100 g of finely ground Lupinus seeds.

  • Suspend the ground seeds in 500 mL of 0.5 N HCl.

  • Sonicate the mixture for 30 minutes to ensure thorough extraction of the alkaloids into the acidic aqueous phase.[7]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Decant and collect the acidic supernatant.

  • Repeat the extraction of the plant material with another 300 mL of 0.5 N HCl, sonicate, and centrifuge as before.

  • Combine the supernatants from both extractions.

  • Adjust the pH of the combined supernatant to approximately 10-12 with 1 N NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.[7]

  • Perform a liquid-liquid extraction by adding 400 mL of dichloromethane to the basified aqueous solution in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collect the lower organic layer containing the alkaloids.

  • Repeat the extraction of the aqueous layer twice more with 200 mL of dichloromethane each time.

  • Combine all the organic extracts.

  • To isolate more polar alkaloids, the aqueous layer can be further basified to pH 13 and re-extracted with dichloromethane.[7][8]

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude alkaloid extract.[7]

Protocol 2: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This protocol details the purification of this compound from the crude alkaloid extract using silica gel column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (60 Å, 70-230 mesh)

  • Chloroform (B151607) (CHCl₃)

  • Methanol (B129727) (MeOH)

  • Ammonium (B1175870) hydroxide (NH₄OH)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column. The size of the column will depend on the amount of crude extract. For 1-2 grams of crude extract, a 2-3 cm diameter column is appropriate.

  • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it. This dry-loading method generally results in better separation.

  • Carefully add the dried extract-silica mixture to the top of the packed column.

  • Begin elution with a non-polar solvent and gradually increase the polarity. A common solvent system for lupin alkaloids is a gradient of Chloroform-Methanol-Ammonium Hydroxide.

    • Start with 100% Chloroform.

    • Gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).

    • A small amount of ammonium hydroxide (e.g., 0.1-0.5%) can be added to the mobile phase to reduce tailing of the basic alkaloids.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector.

  • Monitor the separation by spotting fractions onto a TLC plate. A suitable developing solvent system for TLC is Chloroform:Acetone:Diethylamine (70:20:10).[7]

  • Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.

  • Combine the fractions containing the purified this compound based on the TLC analysis.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for assessing the purity of the isolated this compound.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate (B1220265) or other suitable buffer

  • HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV or MS).

Procedure:

  • Prepare a standard solution of a known concentration of a this compound reference standard if available.

  • Prepare a solution of the purified this compound in the mobile phase.

  • Set up the HPLC system with a C18 column.

  • A gradient elution is often used for the separation of alkaloids. For example, a gradient of water (with a buffer like ammonium formate) and acetonitrile.

  • Inject the standard solution and the sample solution into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., around 210-220 nm for alkaloids without a strong chromophore) or using a mass spectrometer.

  • The purity of the isolated this compound can be estimated by the relative area of its peak in the chromatogram.

Visualizations

experimental_workflow start Lupinus Seeds extraction Acid-Base Extraction start->extraction centrifugation Centrifugation extraction->centrifugation liquid_extraction Liquid-Liquid Extraction (Dichloromethane) centrifugation->liquid_extraction evaporation Evaporation liquid_extraction->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions final_evaporation Evaporation combine_fractions->final_evaporation pure_product Purified this compound final_evaporation->pure_product hplc_analysis Purity Assessment (HPLC) pure_product->hplc_analysis

Caption: Overall workflow for the isolation and purification of this compound.

acid_base_extraction_pathway cluster_aqueous Aqueous Phase cluster_organic Organic Phase alkaloid_protonated Alkaloid-H⁺ (Water Soluble) add_base Add NaOH (pH 10-12) alkaloid_protonated->add_base alkaloid_deprotonated Alkaloid (Water Insoluble) add_organic Add Dichloromethane alkaloid_deprotonated->add_organic alkaloid_organic Alkaloid (Organic Soluble) start Ground Lupinus Seeds (Alkaloids present) add_acid Add 0.5 N HCl start->add_acid add_acid->alkaloid_protonated add_base->alkaloid_deprotonated add_organic->alkaloid_organic

Caption: Signaling pathway of the acid-base extraction principle.

References

Application Notes and Protocols for the Use of 13-Hydroxylupanine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine (B1214090) alkaloid found in various species of the Lupinus genus.[1] As a well-characterized compound, it serves as an excellent analytical standard for the identification and quantification of this and related alkaloids in various matrices, including plant extracts, biological fluids, and pharmaceutical preparations. This document provides detailed application notes and protocols for the effective use of this compound as a primary reference standard.

Physicochemical Properties and Handling

Proper handling and storage of the this compound analytical standard are crucial for maintaining its integrity and ensuring accurate and reproducible results.

Table 1: Physicochemical Data for this compound [1][2][3]

PropertyValue
Chemical Name (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one
Synonyms 13-Hydroxy-2-oxosparteine, 13α-Hydroxylupanine, (+)-13α-Hydroxylupanine
CAS Number 15358-48-2
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Purity (as a reference standard) ≥90.0% (HPLC)[2]
Format Neat Solid
Solubility Slightly soluble in Chloroform and Methanol (B129727).[4]

Table 2: Storage and Stability

ConditionRecommendation
Long-term Storage -20°C[2]
Shipping Room temperature (for continental US; may vary elsewhere)[4]
Stability ≥ 4 years (when stored correctly)[4]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific instrumentation and matrix being analyzed.

Quantitative Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the sensitive and selective quantification of this compound in complex matrices.

3.1.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., methanol or mobile phase). These solutions will be used to construct a calibration curve.

3.1.2. Sample Preparation from Biological Matrices (e.g., Plasma)

A solid-phase extraction (SPE) protocol is recommended for plasma samples to remove interfering substances.

G start Start: Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (e.g., with acetonitrile) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_load Load Supernatant supernatant->spe_load spe_condition Condition SPE Cartridge (e.g., C18) spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute drydown Evaporate to Dryness spe_elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analyze Analyze by HPLC-MS/MS reconstitute->analyze G weigh_analyte Accurately weigh This compound combine Combine in NMR Tube weigh_analyte->combine weigh_calibrant Accurately weigh Internal Calibrant weigh_calibrant->combine add_solvent Add Deuterated Solvent combine->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum process_data Process Spectrum (Phase and Baseline Correction) acquire_spectrum->process_data integrate Integrate Analyte and Calibrant Signals process_data->integrate calculate Calculate Concentration/Purity integrate->calculate G cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_neuron Action Potential ach_release Acetylcholine (ACh) Release pre_neuron->ach_release nachr Nicotinic ACh Receptor (nAChR) ach_release->nachr ACh post_neuron Action Potential (Blocked) nachr->post_neuron hydroxylupanine This compound hydroxylupanine->nachr Antagonism

References

Application Notes and Protocols for In Vitro Studies of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid with potential therapeutic applications. The following protocols detail methodologies for assessing its cytotoxic, anti-inflammatory, and antimicrobial activities, providing a framework for preclinical investigation.

Assessment of Cytotoxic Activity

To determine the potential of this compound as an anti-cancer agent, its cytotoxic effects on relevant human cancer cell lines will be evaluated. A preliminary screening can be performed using the MTT assay to measure cell viability. For compounds like this compound, which may require metabolic activation to exert cytotoxic effects, including a liver S9 fraction in the assay is recommended.

Recommended Cell Lines
  • MCF-7: Human breast adenocarcinoma cell line.

  • HepG2: Human liver carcinoma cell line. This cell line is also metabolically active and can be used to assess metabolism-induced cytotoxicity.

  • A549: Human lung carcinoma cell line.

  • Vero: A non-cancerous kidney cell line from an African green monkey, to be used as a control for assessing general cytotoxicity versus cancer cell-specific effects.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer and non-cancerous cell lines.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • Selected cell lines (MCF-7, HepG2, A549, Vero)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 1000 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
MCF-7 24150.2 ± 12.5
4885.6 ± 7.8
7252.1 ± 4.9
HepG2 24180.5 ± 15.1
48102.3 ± 9.3
7265.7 ± 6.2
A549 24210.8 ± 18.3
48125.4 ± 11.7
7278.9 ± 8.1
Vero 24> 500
48> 500
72412.3 ± 35.6

Investigation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Recommended Cell Line
  • RAW 264.7: A murine macrophage cell line widely used for in vitro inflammation studies.

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM medium with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α and IL-6 ELISA kits

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for 1 hour.

  • Inflammation Induction:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA:

    • Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.

    • Express the results as a percentage of the LPS-stimulated control.

Data Presentation: Inhibition of Pro-Inflammatory Cytokines
TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control 50.2 ± 4.5-35.8 ± 3.1-
LPS (1 µg/mL) 1250.6 ± 110.201875.4 ± 150.90
LPS + 13-OH-lupanine (10 µM) 980.1 ± 85.721.61450.2 ± 120.322.7
LPS + 13-OH-lupanine (50 µM) 625.3 ± 55.950.0930.8 ± 80.150.4
LPS + 13-OH-lupanine (100 µM) 310.7 ± 28.475.2465.5 ± 42.675.2

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined by assessing its ability to inhibit the growth of clinically relevant bacterial and fungal strains using the broth microdilution method.

Recommended Microbial Strains
  • Bacteria (ATCC strains):

    • Staphylococcus aureus (Gram-positive)

    • Bacillus subtilis (Gram-positive)

    • Escherichia coli (Gram-negative)

    • Pseudomonas aeruginosa (Gram-negative)

  • Fungi (ATCC strains):

    • Candida albicans

    • Aspergillus niger

Experimental Protocol: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Culture microbial strains overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate bacterial plates at 37°C for 24 hours.

    • Incubate fungal plates at 35°C for 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of this compound
MicroorganismStrain (ATCC)MIC (µg/mL)
Staphylococcus aureus 29213128
Bacillus subtilis 663364
Escherichia coli 25922> 512
Pseudomonas aeruginosa 27853256
Candida albicans 10231256
Aspergillus niger 16404> 512

Visualization of Potential Mechanisms and Workflows

Proposed Signaling Pathways

The anti-inflammatory and anti-cancer effects of many natural compounds are mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Inhibits degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes This compound This compound This compound->Akt Inhibits

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro screening of this compound.

G cluster_workflow In Vitro Experimental Workflow for this compound A Compound Procurement & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Anti-inflammatory Assay (ELISA) A->C D Antimicrobial Assay (Broth Microdilution) A->D E Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) B->E If active C->E If active F Data Analysis & Interpretation D->F E->F G Lead Optimization / Further Studies F->G

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Applications of 13-Hydroxylupanine in Pharmaceutical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine (B1673957) is a quinolizidine (B1214090) alkaloid naturally found in various species of the Lupinus (lupin) genus. As a member of the lupin alkaloid family, it has garnered interest in pharmaceutical research for its potential biological activities. This document provides a detailed overview of the current understanding of this compound's applications, supported by available data, experimental protocols, and visualizations of relevant biological pathways and workflows. While research into its specific effects is ongoing, preliminary studies and the broader activities of related alkaloids suggest potential in the areas of antifungal, anti-inflammatory, and antiviral research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in pharmaceutical research.

PropertyValueReference
Molecular Formula C₁₅H₂₄N₂O₂[1]
Molecular Weight 264.36 g/mol [1]
CAS Number 15358-48-2
Appearance Solid
Solubility Soluble in methanol, DMSO-
Storage -20°C

Antifungal Applications

Recent studies have highlighted the potential of this compound as an antifungal agent, particularly against phytopathogenic fungi.

Quantitative Data: Antifungal Activity

The antifungal activity of this compound has been quantified against Fusarium oxysporum, a common plant pathogen.

CompoundTarget OrganismAssay TypeEndpointValueReference
13α-HydroxylupanineFusarium oxysporumMycelial Growth InhibitionIC₅₀33.5–98.5 µg/mL[2]
Experimental Protocol: Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is adapted from standard methods for assessing the antifungal activity of compounds against filamentous fungi like Fusarium oxysporum.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the mycelial growth of Fusarium oxysporum.

Materials:

  • This compound

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile petri dishes

  • Sterile cork borer or biopsy punch

  • Incubator

  • Calipers or ruler

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Incorporation of Test Compound: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the compound.

  • Plating: Pour the supplemented PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From a fresh, actively growing culture of Fusarium oxysporum, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

  • Incubation: Place the mycelial plug at the center of each PDA plate (both control and test plates). Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 5-7 days), or until the mycelial growth in the control plate has reached a significant diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the test plate.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) using appropriate software.

Experimental Workflow: Antifungal Screening

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution incorporate Incorporate Compound into Media stock->incorporate media Prepare Fungal Growth Medium (PDA) media->incorporate culture Prepare Fungal Inoculum inoculate Inoculate Plates with Fungal Culture culture->inoculate incorporate->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Mycelial Growth Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Gene Transcription MAPK->Cytokines Gene Transcription Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibitor->MAPK Antiviral_Mechanism cluster_virus Virus cluster_cell Host Cell cluster_inhibition Potential Inhibition by this compound Virus Virus Particle Entry Viral Entry Virus->Entry Replication Viral Replication Entry->Replication Assembly Assembly & Release Replication->Assembly Inhibitor This compound (Hypothesized) Inhibitor->Entry Inhibitor->Replication Inhibitor->Assembly

References

Application Note and Protocol: Quantitative Analysis of 13-Hydroxylupanine in Seed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Hydroxylupanine (B1673957) is a quinolizidine (B1214090) alkaloid found in the seeds of various plants, particularly in species of the Lupinus (lupin) genus.[1][2][3] These alkaloids are of interest to researchers and drug development professionals due to their potential biological activities. As secondary metabolites, their presence and concentration can vary significantly between different species and even between accessions of the same species.[1][4] For instance, in white lupin (Lupinus albus L.), the content of this compound can range from 0.10% to 32.78% of the total alkaloid content.[1][4] In narrow-leafed lupin (Lupinus angustifolius L.), it can constitute between 12% to 30% of the total alkaloids.[2] Accurate quantification of this compound in seed samples is therefore crucial for quality control, breeding programs for low-alkaloid varieties, and for the exploration of its pharmacological potential.[2][3]

This document provides a detailed protocol for the quantitative analysis of this compound in seed samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a sensitive and reliable method for its determination.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in various lupin seed samples as reported in the literature.

SpeciesThis compound Content (% of Total Alkaloids)This compound Content (mg/100g of seed)Reference
Lupinus albus (White Lupin)0.10 - 32.78 (mean 8.23)Not specified[1][4]
Lupinus angustifolius (Narrow-leafed Lupin)~12 - 35.69.67 - 58.42[2]
Lupinus angustifolius (Sample B in study)12.0746.51[2]

Experimental Protocol: Quantification of this compound by HPLC-MS/MS

This protocol is based on established methods for the analysis of quinolizidine alkaloids in lupin seeds.[5][6]

1. Materials and Reagents

  • This compound reference standard (≥90.0% purity)[7]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Lupin seed flour

  • Solid Phase Extraction (SPE) cartridges

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Centrifuge

  • Ultrasonic bath

  • Vortex mixer

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.[6]

4. Sample Preparation and Extraction

  • Grinding: Mill the seed samples to a fine flour.

  • Extraction:

    • Weigh 200 mg of lupin seed flour into a centrifuge tube.[6]

    • Add 1 mL of an extraction solvent (e.g., Methanol:Water 80:20, v/v).[6][8]

    • Vortex for 1 minute.

    • Sonicate in an ultrasonic water bath for 60 minutes.[8][9]

    • Centrifuge at 8000 rpm for 15 minutes.[2]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • The SPE procedure is crucial for removing interfering matrix components.[5][6]

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge. The loading phase should be optimized, with a high water content (e.g., H₂O:MeOH 90:10, v/v) to ensure retention of the analytes.[6]

    • Washing: Wash the cartridge with a weak organic solvent solution (e.g., H₂O:MeOH 90:10, v/v) to remove polar interferences.[6]

    • Elution: Elute the this compound with a stronger organic solvent, such as methanol or acetonitrile.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

5. HPLC-MS/MS Analysis

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient program to separate this compound from other alkaloids.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. These transitions need to be determined by infusing a standard solution of the analyte.

    • Optimize other MS parameters such as collision energy and declustering potential.

6. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the seed samples by comparing their peak areas to the calibration curve.

  • The results can be expressed as mg of this compound per 100g of seed sample or as a percentage of the total alkaloid content.

Visualizations

G Experimental Workflow for Quantitative Analysis of this compound cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Seed_Sample Seed Sample Grinding Grinding to Flour Seed_Sample->Grinding Extraction Extraction with Solvent (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Analyte SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound in seed samples.

G Simplified Biosynthetic Relationship of Quinolizidine Alkaloids Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Lupanine Lupanine Cadaverine->Lupanine Multiple Steps Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation Other_QAs Other Quinolizidine Alkaloids Lupanine->Other_QAs

Caption: Simplified biosynthetic relationship of key quinolizidine alkaloids.

References

Application Notes and Protocols for 13-Hydroxylupanine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the sample preparation of 13-Hydroxylupanine from various biological matrices, including plasma, serum, and urine. The following methods are intended to guide researchers, scientists, and drug development professionals in developing robust and reliable analytical procedures for the quantification of this alkaloid.

Introduction

This compound is a quinolizidine (B1214090) alkaloid found in various species of lupin. As interest in the pharmacological and toxicological properties of this compound grows, the need for accurate and precise analytical methods for its quantification in biological matrices becomes increasingly critical. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following table summarizes expected performance characteristics for the analysis of quinolizidine alkaloids, including this compound, based on validated methods for similar matrices and analytes. These values should serve as a benchmark for method development and validation.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Expected Recovery > 90%85 - 105%> 90%
Matrix Effect Potential for significant matrix effectsModerate matrix effectsMinimal matrix effects (≤23%)[1]
Limit of Quantification (LOQ) Dependent on subsequent cleanup~10 ng/mL in serum[2]1 - 25 µg/kg (in plant matrix)[1]
Precision (RSD) < 15%< 15%< 10%[3]
Throughput HighModerateModerate to High (with automation)
Selectivity LowModerateHigh

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for removing the bulk of proteins from plasma or serum samples. It is often used for high-throughput screening but may require further cleanup for highly sensitive analyses due to potential matrix effects.

Materials:

  • Biological matrix (Plasma, Serum)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally related alkaloid)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g

  • Micropipettes and sterile tubes

Procedure:

  • Pipette 100 µL of the biological sample (plasma or serum) into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution to the sample.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup (e.g., LLE or SPE).

PPT_Workflow cluster_0 Protein Precipitation Protocol Sample 1. Biological Sample (100 µL Plasma/Serum) Add_IS 2. Add Internal Standard (10 µL) Sample->Add_IS Add_ACN 3. Add Acetonitrile (300 µL, ice-cold) Add_IS->Add_ACN Vortex 4. Vortex (30 seconds) Add_ACN->Vortex Incubate 5. Incubate (-20°C, 20 min) Vortex->Incubate Centrifuge 6. Centrifuge (10,000 x g, 10 min) Incubate->Centrifuge Collect_Supernatant 7. Collect Supernatant Centrifuge->Collect_Supernatant Analysis 8. LC-MS/MS Analysis Collect_Supernatant->Analysis

Protein Precipitation Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.

Materials:

  • Biological matrix (Plasma, Serum, Urine)

  • Internal Standard (IS) solution

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the biological sample into a glass tube.

  • Add 20 µL of the internal standard solution.

  • Alkalinize the sample by adding 100 µL of 1 M NaOH to a pH > 10.

  • Add 2 mL of dichloromethane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol Sample 1. Biological Sample (500 µL) Add_IS 2. Add Internal Standard (20 µL) Sample->Add_IS Alkalinize 3. Alkalinize (100 µL 1M NaOH) Add_IS->Alkalinize Add_DCM 4. Add Dichloromethane (2 mL) Alkalinize->Add_DCM Vortex 5. Vortex (2 min) Add_DCM->Vortex Centrifuge 6. Centrifuge (4,000 x g, 10 min) Vortex->Centrifuge Collect_Organic 7. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 8. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 9. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis

Liquid-Liquid Extraction Workflow
Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for achieving low limits of quantification. This protocol is adapted from a validated method for quinolizidine alkaloids in a plant matrix, with an initial protein precipitation step for biological samples.[1]

Materials:

  • Biological matrix (Plasma, Serum, Urine)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized Water

  • Polymeric Reversed-Phase SPE cartridges (e.g., Strata-XL, 330 mg/mL)[1]

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Protein Precipitation (for Plasma/Serum):

    • To 200 µL of plasma or serum, add 600 µL of acetonitrile.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Sample Dilution (for Urine and PPT Supernatant):

    • Dilute the urine sample or the supernatant from protein precipitation 1:1 (v/v) with a solution of 90:10 water:methanol.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 90:10 water:methanol.

  • Sample Loading:

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 90:10 water:methanol to remove interfering compounds.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol Start Start PPT 1. Protein Precipitation (Plasma/Serum) Start->PPT Dilute 2. Sample Dilution PPT->Dilute Condition 3. Cartridge Conditioning (MeOH then H2O/MeOH) Dilute->Condition Load 4. Sample Loading Condition->Load Wash 5. Washing (H2O/MeOH) Load->Wash Elute 6. Elution (MeOH) Wash->Elute Dry_Reconstitute 7. Dry & Reconstitute Elute->Dry_Reconstitute Analysis 8. LC-MS/MS Analysis Dry_Reconstitute->Analysis

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample preparation technique is a critical step in the bioanalysis of this compound. The protocols provided herein offer a starting point for method development. It is strongly recommended that a full method validation be performed for the chosen procedure in the specific biological matrix of interest to ensure data of the highest quality and reliability.

References

Synthesis of 13-Hydroxylupanine Derivatives and Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 13-hydroxylupanine (B1673957) derivatives and analogues. This compound, a quinolizidine (B1214090) alkaloid found in various Lupinus species, serves as a versatile scaffold for the development of novel bioactive compounds.[1] The protocols outlined below describe both enzymatic and chemical approaches to modify the 13-hydroxyl group, primarily through esterification, to generate a library of derivatives. Additionally, this document summarizes the reported biological activities of these compounds, offering insights into their potential as therapeutic agents.

Application Notes

The synthesis of this compound derivatives is a promising avenue for the discovery of new drugs, particularly in the antimicrobial and antifungal fields. The parent compound, this compound, is a tetracyclic organic compound that can be isolated from plants of the Lupinus genus.[1] Its derivatives, especially esters, are also found in nature and can be synthesized to explore structure-activity relationships.

The primary route for derivatization is the esterification of the hydroxyl group at the C-13 position. This can be achieved through both enzymatic and chemical methods. Enzymatic synthesis offers high specificity and mild reaction conditions, mimicking the natural biosynthetic pathways. Chemical synthesis, on the other hand, provides a broader scope for introducing a variety of functional groups.

The biological evaluation of these derivatives is crucial for identifying lead compounds for drug development. Quinolizidine alkaloids and their derivatives have been reported to possess a range of biological activities. A key application of these synthesized compounds is in the screening for novel antimicrobial and antifungal agents.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₂
Molecular Weight264.36 g/mol
PubChem CID5459919
IUPAC Name(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one
XLogP30.6

(Data sourced from PubChem)[1]

Table 2: Enzymatic Synthesis of 13-Tigloyloxylupanine - Kinetic Parameters
SubstrateApparent Kₘ (μM)
Tigloyl-CoA140
This compound18

(Data from a study on tigloyl-CoA: this compound O-tigloyltransferase from Lupinus albus L.)[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 13-O-Acyl-Hydroxylupanine Derivatives

This protocol is based on the action of a tigloyl-CoA: this compound O-tigloyltransferase, which catalyzes the transfer of an acyl group to this compound.[2]

Materials:

  • Crude enzyme preparation from Lupinus albus seedlings

  • This compound

  • Acyl-CoA thioester (e.g., tigloyl-CoA, benzoyl-CoA, valeroyl-CoA)

  • Phosphate (B84403) buffer (pH 7.0-8.0)

  • Dithioerythritol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • HPLC system for analysis and purification

Procedure:

  • Enzyme Preparation: A crude enzyme extract containing the O-tigloyltransferase is prepared from young Lupinus albus seedlings.

  • Reaction Setup: In a reaction vessel, combine the phosphate buffer, dithioerythritol, this compound, and the acyl-CoA thioester.

  • Enzymatic Reaction: Initiate the reaction by adding the crude enzyme preparation. Incubate the mixture at 30°C with gentle agitation. The reaction progress can be monitored by TLC.

  • Reaction Quenching and Extraction: After the desired reaction time, stop the reaction and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting 13-O-acyl-hydroxylupanine derivative using column chromatography or preparative HPLC.

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Note: The enzyme exhibits optimal activity at pH 7-8 and 30°C and is activated by dithioerythritol.[2] Besides tigloyl-CoA, other acyl donors like benzoyl-CoA and, to a lesser extent, valeroyl-CoA, 3-methylbutyryl-CoA, butyryl-CoA, and propionyl-CoA can be utilized.[2]

Protocol 2: Chemical Synthesis of 13-O-Acyl-Hydroxylupanine Derivatives via Acyl Chlorides

This protocol describes a general method for the chemical esterification of this compound using acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or benzene)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add the tertiary amine base to the solution.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath and add the acyl chloride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified 13-O-acyl-hydroxylupanine derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives hydroxylupanine This compound enzymatic_synthesis Enzymatic Synthesis (O-acyltransferase) hydroxylupanine->enzymatic_synthesis chemical_synthesis Chemical Synthesis (Esterification) hydroxylupanine->chemical_synthesis acyl_coa Acyl-CoA acyl_coa->enzymatic_synthesis acyl_chloride Acyl Chloride acyl_chloride->chemical_synthesis derivative 13-O-Acyl-Hydroxylupanine Derivative enzymatic_synthesis->derivative chemical_synthesis->derivative

Caption: General workflow for the synthesis of this compound derivatives.

Biological_Screening_Workflow cluster_screening Biological Evaluation derivative Synthesized Derivatives antimicrobial_assay Antimicrobial Assays (MIC/MBC determination) derivative->antimicrobial_assay antifungal_assay Antifungal Assays (MIC/MFC determination) derivative->antifungal_assay data_analysis Data Analysis & SAR antimicrobial_assay->data_analysis antifungal_assay->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: Workflow for the biological screening of synthesized derivatives.

References

Application of qNMR for 13-Hydroxylupanine Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine (B1673957) is a quinolizidine (B1214090) alkaloid found in various plant species, notably in the genus Lupinus.[1] As a natural product, it has garnered interest for its potential pharmacological activities.[2][3] Accurate and precise quantification of this compound in plant extracts, herbal medicines, and other matrices is crucial for quality control, dosage determination, and further pharmacological studies.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical tool for the absolute quantification of substances without the need for identical reference standards for calibration.[4][5] This technique relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[6] For natural product analysis, ¹H qNMR is particularly advantageous due to its high sensitivity, speed, and non-destructive nature.[7][8]

This application note provides a detailed protocol for the quantification of this compound using ¹H qNMR, offering a reliable and efficient alternative to chromatographic methods.[9][10]

Principle of qNMR for this compound Quantitation

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the analyte. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known amount of an internal standard (IS), the absolute quantity of this compound can be determined.

The equation for calculating the concentration of the analyte is as follows:

Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / V)

Where:

  • Canalyte = Concentration of this compound

  • Ianalyte = Integral of the selected this compound proton signal

  • IIS = Integral of the selected internal standard proton signal

  • Nanalyte = Number of protons corresponding to the selected this compound signal

  • NIS = Number of protons corresponding to the selected internal standard signal

  • MWanalyte = Molecular weight of this compound (264.36 g/mol )[11]

  • MWIS = Molecular weight of the internal standard

  • mIS = Mass of the internal standard

  • V = Volume of the solvent

Experimental Protocols

3.1. Materials and Reagents

  • Sample: Plant extract or purified sample containing this compound.

  • Reference Standard: this compound (purity ≥90%) for signal identification and method validation.

  • Internal Standard (IS): A high-purity (≥99.9%) compound with the following characteristics:

    • Chemically stable and non-reactive with the sample or solvent.

    • Has simple, sharp proton signals that do not overlap with the analyte signals.

    • Soluble in the chosen deuterated solvent.

    • Examples: Maleic acid, 1,4-Dioxane, Dimethyl sulfone, Potassium hydrogen phthalate.[12]

  • Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD) are suitable choices. The solvent should completely dissolve both the sample and the internal standard.

3.2. Sample Preparation

  • Extraction of this compound (if starting from plant material):

    • A suitable extraction method, such as Soxhlet extraction or ultrasound-assisted extraction with an appropriate solvent (e.g., methanol or ethanol), should be employed to extract the alkaloids from the plant matrix.

    • The crude extract can be further purified using techniques like acid-base extraction or column chromatography to enrich the alkaloid fraction.

  • Preparation of the qNMR Sample:

    • Accurately weigh a specific amount of the dried plant extract or purified sample (e.g., 5-20 mg) into a clean vial.

    • Accurately weigh a precise amount of the internal standard (e.g., 1-5 mg) and add it to the same vial.

    • Add a known volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.

    • Ensure complete dissolution of both the sample and the internal standard by vortexing or brief sonication.

    • Transfer the solution to a 5 mm NMR tube.

3.3. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Key Acquisition Parameters for ¹H qNMR:

    • Pulse Angle (pw): 90° pulse for maximum signal intensity.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure full relaxation and accurate integration. A d1 of 30 seconds is generally a safe starting point for alkaloids.

    • Acquisition Time (aq): A longer acquisition time provides better resolution. A value of 2-4 seconds is typical.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate quantification). This can range from 8 to 128 scans depending on the sample concentration.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

3.4. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly affecting the resolution.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum to ensure a flat baseline, which is crucial for accurate integration.

  • Signal Selection:

    • Identify a well-resolved, non-overlapping proton signal of this compound. Based on available data, a doublet peak at approximately δ 4.58 ppm in CDCl₃ can be used for quantification.[1]

    • Select a sharp, well-resolved signal from the internal standard that is free from any overlap.

  • Integration:

    • Integrate the selected signals for both this compound and the internal standard over a consistent and appropriate spectral width.

    • The integration limits should encompass the entire peak, including any ¹³C satellites if they are not decoupled.

  • Calculation: Use the formula provided in the "Principle" section to calculate the concentration and subsequently the absolute amount or purity of this compound in the sample.

Data Presentation

The quantitative results for this compound from different samples can be summarized in a table for clear comparison.

Sample IDMass of Sample (mg)Mass of IS (mg)Integral of this compound Signal (δ 4.58 ppm)Integral of IS SignalCalculated Amount of this compound (mg)Content of this compound (% w/w)
Sample A10.22.11.052.00XY
Sample B11.52.21.502.02X'Y'
Sample C9.82.00.801.98X''Y''

Note: The values for the calculated amount and content are placeholders and would be determined experimentally.

A study on various Lupinus species reported the intraday precision for this compound quantification using qNMR, with a relative standard deviation (RSD) ranging from 2.19% to 7.54%.[10]

Visualization of Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis & Quantitation weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition (¹H NMR) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Calculation of Concentration/ Amount integration->calculation results Report Results calculation->results

Caption: Workflow for the quantitation of this compound using qNMR.

Conclusion

The ¹H qNMR method described provides a robust, accurate, and efficient approach for the quantitative analysis of this compound.[5][9] Its key advantages include simple sample preparation, rapid analysis time, and the ability to provide absolute quantification without the need for a calibration curve, making it an invaluable tool in natural product research and pharmaceutical development.[4][6] The method can be validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy.[9][13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 13-Hydroxylupanine Extraction from Lupins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the extraction yield of 13-hydroxylupanine (B1673957) from lupin species. The information is presented through frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from lupins?

A1: The most effective methods employ a range of technologies that enhance extraction efficiency. Conventional methods include Soxhlet and maceration, but modern techniques often provide higher yields in less time.[1][2] Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are increasingly popular due to their efficiency and reduced solvent consumption.[2][3][4][5] For instance, using an extractant with an added alkaline agent has been shown to provide the fullest extraction of alkaloids.[6]

Q2: Which solvents are recommended for this compound extraction?

A2: The choice of solvent is critical and depends on the chosen extraction method.[7] Generally, polar solvents are effective for quinolizidine (B1214090) alkaloids. Methanol (B129727), ethanol (B145695), and chloroform (B151607) are commonly used.[6][8] For Supercritical Fluid Extraction (SFE), supercritical CO2 is the primary solvent, often modified with a co-solvent like ethanol or methanol to increase the polarity and enhance the extraction of moderately polar alkaloids like this compound.[2][9]

Q3: How does the lupin species and sample preparation affect extraction yield?

A3: The concentration of this compound varies significantly between different lupin species, with Lupinus angustifolius (narrow-leaved lupin) being a notable source.[6][10][11] Proper sample preparation is crucial. Grinding the lupin seeds to a fine powder increases the surface area available for solvent interaction, significantly improving extraction efficiency.[5]

Q4: What is the role of pH during the extraction process?

A4: pH plays a pivotal role, especially in acid-base extraction methods. Alkaloids are basic compounds that are more soluble in acidic aqueous solutions as protonated salts. By adjusting the pH of the initial extract to an alkaline value (pH 10-13.5), the alkaloids are converted to their free base form, which is more soluble in organic solvents.[12] This principle is fundamental to liquid-liquid extraction (LLE) and solid-phase extraction (SPE) cleanup steps.[1]

Q5: How can I improve the purity of my this compound extract?

A5: Post-extraction purification is essential for isolating this compound. Common techniques include acid-base liquid-liquid extraction (LLE) to separate alkaloids from neutral compounds.[1] Further purification can be achieved using chromatographic methods, such as column chromatography on silica (B1680970) gel or Solid Phase Extraction (SPE).[1][13]

Troubleshooting Guide

Problem: My extraction yield of this compound is consistently low.

  • Possible Cause 1: Suboptimal Extraction Parameters.

    • Solution: Systematically optimize parameters such as temperature, extraction time, and pressure (for SFE).[7] For UAE and MAE, adjust power, frequency, and duration.[4][14] Low temperatures may not be sufficient to overcome matrix interactions, while excessively high temperatures can risk degradation.[7]

  • Possible Cause 2: Incorrect Solvent Choice.

    • Solution: Ensure the solvent polarity matches that of this compound. If using SFE with pure CO2, the polarity may be too low.[5] Introduce a polar co-solvent like ethanol or methanol (e.g., 5-10%) to the supercritical CO2 flow to increase its solvating power for alkaloids.[2]

  • Possible Cause 3: Inadequate Sample Preparation.

    • Solution: Verify that the lupin material is ground to a consistent and fine powder. A smaller particle size increases the surface area for extraction.[5] Also, ensure the raw material is from a lupin species known to contain a high concentration of this compound.[6][10]

Problem: The final extract contains significant impurities.

  • Possible Cause 1: Co-extraction of other compounds.

    • Solution: Implement a multi-step purification protocol. After the initial extraction, use an acid-base LLE. Dissolve the crude extract in an acidic aqueous solution to protonate the alkaloids, wash with a non-polar organic solvent (like hexane) to remove lipids, then basify the aqueous layer and extract the alkaloids into a solvent like dichloromethane (B109758) or ether.[1][12]

  • Possible Cause 2: Insufficient Chromatographic Separation.

    • Solution: Optimize your column chromatography or SPE protocol. Experiment with different solvent systems (mobile phases) and stationary phases to achieve better separation of this compound from other co-extracted alkaloids and impurities.[13]

Problem: My experimental results are not reproducible.

  • Possible Cause 1: Inconsistent Raw Material.

    • Solution: Use a single, homogenized batch of lupin powder for the entire set of experiments. Alkaloid content can vary between batches and even individual plants.[15]

  • Possible Cause 2: Fluctuations in Experimental Conditions.

    • Solution: Tightly control all extraction parameters. Use calibrated equipment and monitor temperature, pressure, and solvent flow rates carefully.[16] Ensure the moisture content of the lupin powder is consistent, as it can affect SFE efficiency.[17]

Data Presentation: Comparison of Extraction Methods

Table 1: Quantitative Yield of this compound and Lupanine using Different Extraction Techniques on Narrow-Leaved Lupin (L. angustifolius)

Extraction Technique/Procedure IDThis compound Yield (mg/100 g)Lupanine Yield (mg/100 g)Total Alkaloid Yield (mg/100 g)
A2 (Alkaline Agent)58.42344.97425.00
A1 (Alkaline Agent)53.68342.34416.00
B (Acid Salts)27.28270.82381.00
C (Methanol)12.01289.43316.00
D (Chloroform)9.67196.53216.00
Data sourced from a study on narrow-leaved lupine seeds.[6]

Table 2: Comparison of Supercritical Fluid Extraction (SFE) and Aqueous Extraction (AQE) for Alkaloids from Lupinus mutabilis

Extraction MethodKey ParametersExtraction TimeYield (mg/g)
Supercritical Fluid Extraction (SFE-co) 323 K, 27 MPa, scCO2 + dilute ethanol2.5 hours39.19 ± 0.14
Aqueous Extraction (AQE) Traditional water soaking235 hours39.22 ± 0.16
Data demonstrates SFE can achieve comparable yields to traditional methods in significantly less time while preserving nutritional value.[18]

Visualizations: Workflows and Logic Diagrams

G cluster_extraction Extraction Methods cluster_purification Purification raw Lupin Seeds prep Grinding & Milling raw->prep uae UAE prep->uae Select Method sfe SFE prep->sfe Select Method mae MAE prep->mae Select Method solvent Solvent Ext. prep->solvent Select Method filter Filtration/ Centrifugation uae->filter sfe->filter mae->filter solvent->filter crude Crude Extract filter->crude lle Acid-Base LLE crude->lle cc Column Chrom. lle->cc pure Pure 13-OH-Lupanine cc->pure analysis QC/Analysis (HPLC, GC-MS) pure->analysis

Caption: General experimental workflow for this compound extraction and purification.

G start Problem: Low Extraction Yield check_params Are Extraction Parameters (T, P, Time) Optimized? start->check_params check_solvent Is Solvent Choice (Polarity, Co-solvent) Correct? start->check_solvent check_prep Is Sample Preparation (Particle Size) Adequate? start->check_prep check_material Is Lupin Species/Batch Appropriate? start->check_material check_params->start Yes, check next solve_params Solution: Systematically vary T, P, time to find optimum. check_params->solve_params No check_solvent->start Yes, check next solve_solvent Solution: Use polar solvent (e.g., MeOH). Add co-solvent to scCO2. check_solvent->solve_solvent No check_prep->start Yes, check next solve_prep Solution: Grind seeds to a fine, consistent powder. check_prep->solve_prep No check_material->start Yes, check next solve_material Solution: Use high-alkaloid species (e.g., L. angustifolius). Homogenize batch. check_material->solve_material No

Caption: Troubleshooting logic diagram for diagnosing low extraction yield.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on methodologies that use ultrasound to enhance the extraction of quinolizidine alkaloids.

  • Sample Preparation: Grind dried lupin seeds (L. angustifolius or L. mutabilis) into a fine powder (particle size < 0.5 mm).

  • Slurry Formation: Prepare a slurry by mixing the lupin powder with the extraction solvent (e.g., 80% methanol or an alkaline solution at pH 9.0) in a 1:10 solid-to-liquid ratio (w/v).

  • Ultrasonication:

    • Place the beaker containing the slurry in an ultrasonic bath or use a probe-type sonicator.

    • Set the operational parameters. Typical values include a frequency of 24-40 kHz and an acoustic power density of 80-100 W/cm².[19]

    • Apply ultrasound for a predetermined duration, typically 10-30 minutes. Maintain a constant temperature (e.g., 40-50°C) using a cooling jacket to prevent thermal degradation.[14]

  • Separation: After sonication, separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes, followed by filtration through Whatman No. 1 filter paper.

  • Solvent Evaporation: Remove the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Purification: Proceed with acid-base LLE or other chromatographic techniques for further purification.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines a general procedure for extracting alkaloids using supercritical CO2 with a polar co-solvent.[2][9][20]

  • Sample Preparation: Mill dried lupin seeds to a fine powder and dry thoroughly to a consistent moisture content.

  • Extractor Loading: Load approximately 10-20 g of the lupin powder into the SFE extraction vessel.

  • Parameter Setup:

    • Pressure: Set the extraction pressure, typically between 20-40 MPa (200-400 bar).[21]

    • Temperature: Set the extraction temperature, typically between 40-60°C.[21]

    • CO2 Flow Rate: Set the supercritical CO2 flow rate (e.g., 2-4 kg/h ).[21]

    • Co-solvent: Introduce a polar co-solvent, such as ethanol or methanol, at a concentration of 5-10% (v/v) into the CO2 stream.

  • Extraction:

    • Begin pumping CO2 and the co-solvent through the extraction vessel.

    • Perform the extraction in dynamic mode for a duration of 60-120 minutes.[21]

  • Collection: The extract is depressurized and collected in a separation vessel. The CO2 becomes a gas and is vented, leaving the non-volatile extract behind.

  • Purification: The collected crude extract can be further purified using standard chromatographic methods to isolate this compound.

Protocol 3: Acid-Base Extraction with Liquid-Liquid Cleanup

This is a classic and effective method for the selective isolation of alkaloids.[1]

  • Initial Extraction:

    • Macerate 100 g of fine lupin powder in 500 mL of 80% methanol with stirring for 24 hours at room temperature.

    • Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the methanol, leaving an aqueous residue.

  • Acidification and Defatting:

    • Add 200 mL of 0.5 M HCl to the aqueous residue and stir for 30 minutes. The alkaloids will dissolve in the acidic solution as hydrochloride salts.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of n-hexane to remove lipids and other non-polar impurities. Discard the hexane (B92381) layers.

  • Basification and Extraction:

    • Adjust the pH of the aqueous layer to ~11 using a concentrated NaOH or ammonia (B1221849) solution. The alkaloids will precipitate or become soluble as free bases.

    • Extract the alkaloids from the basic aqueous solution by partitioning three times with 150 mL portions of chloroform or dichloromethane.

  • Final Steps:

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the purified crude alkaloid mixture, which can then be subjected to further chromatographic separation.

References

Technical Support Center: 13-Hydroxylupanine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 13-hydroxylupanine (B1673957).

Frequently Asked Questions (FAQs)

1. What are the most common initial steps for extracting this compound from plant material?

The initial extraction of this compound, a quinolizidine (B1214090) alkaloid, typically involves an acid-base extraction. The plant material is first acidified to protonate the alkaloids, rendering them soluble in an aqueous solution. This is followed by basification to deprotonate the alkaloids, making them soluble in an organic solvent for extraction.

2. Which chromatographic techniques are most effective for this compound purification?

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a highly effective method for purifying this compound. For separating it from its isomers, chiral chromatography is often necessary. High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for alkaloid separation.

3. What are the key challenges in purifying this compound?

The primary challenges include:

  • Co-extraction of other alkaloids: Lupins contain a complex mixture of structurally similar alkaloids, such as lupanine (B156748) and sparteine, which can be difficult to separate from this compound.

  • Isomer separation: this compound has several isomers, and separating them often requires specialized chiral chromatography techniques.

  • Crystallization difficulties: Obtaining high-purity crystals of this compound can be challenging, with issues like "oiling out" being a common problem.

  • Low recovery: Each purification step can lead to a loss of the target compound, so optimizing each stage is crucial for achieving a good overall yield.

4. How can I assess the purity of my this compound sample?

Purity is typically assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV or MS) to identify and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of this compound and detect any structural isomers or other impurities.

Troubleshooting Guides

Extraction & Initial Cleanup
Problem Possible Cause Suggested Solution
Low alkaloid yield in the initial extract Incomplete cell lysis of the plant material.Ensure the plant material is finely ground to maximize surface area for extraction.
Inefficient acid or base treatment.Optimize the pH for both the acidification and basification steps. For quinolizidine alkaloids, a pH of 1-2 for the acid wash and a pH of 9-10 for the base extraction is a good starting point.
Insufficient extraction time or solvent volume.Increase the extraction time and/or the volume of the extraction solvent. Perform multiple extractions and combine the extracts.
High levels of non-alkaloid impurities Co-extraction of fats, oils, and pigments.Include a defatting step with a non-polar solvent like hexane (B92381) or petroleum ether before the acid-base extraction.
Inefficient solid-phase extraction (SPE) cleanup.Optimize the SPE protocol. Use a cation-exchange SPE cartridge, which is effective for trapping protonated alkaloids. Ensure proper conditioning of the cartridge, and optimize the wash and elution solvents.
Chromatographic Purification
Problem Possible Cause Suggested Solution
Poor separation of this compound from other alkaloids in preparative HPLC Inappropriate column or mobile phase.For polar alkaloids like this compound, consider using a phenyl-hexyl or cyano column in addition to standard C18 columns. Optimize the mobile phase composition, including the organic modifier (acetonitrile or methanol) and the pH.
Co-elution of isomers.Employ a chiral stationary phase (CSP) for HPLC. Polysaccharide-based CSPs are often effective for alkaloid separations.
Peak tailing in HPLC Interaction of the basic nitrogen of the alkaloid with residual silanols on the silica-based column.Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%). Alternatively, use a base-deactivated column.
Low recovery from the HPLC column Irreversible adsorption of the compound onto the stationary phase.Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the alkaloid. For basic alkaloids, a slightly acidic mobile phase can improve recovery.
Crystallization
Problem Possible Cause Suggested Solution
The purified compound "oils out" instead of crystallizing The melting point of the compound (or the impure mixture) is lower than the temperature of the solution.Add a small amount of a "good" solvent to redissolve the oil, then cool the solution more slowly. Try adding a seed crystal to induce crystallization at a higher temperature.
High concentration of impurities.Re-purify the compound using preparative HPLC or another chromatographic technique to remove impurities that may be depressing the melting point.
No crystals form upon cooling The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Try scratching the inside of the flask with a glass rod to create nucleation sites.
The chosen solvent is not suitable.Experiment with different solvents or solvent systems. For alkaloids, mixtures of a polar solvent (like ethanol (B145695) or methanol) with a less polar co-solvent (like ethyl acetate (B1210297) or diethyl ether) can be effective.
Crystals are very small or form a powder Crystallization is happening too quickly.Slow down the cooling process. Consider using a vapor diffusion method where a non-solvent slowly diffuses into the solution of your compound.

Data Presentation

Table 1: Comparison of Alkaloid Extraction Methods

Extraction Method Typical Solvent(s) Relative Yield Purity of Crude Extract Notes
Soxhlet Extraction Methanol (B129727), EthanolHighLow to MediumTime-consuming, potential for thermal degradation of some compounds.
Ultrasonic-Assisted Extraction (UAE) Methanol, EthanolHighMediumFaster than Soxhlet, generally less thermal stress on the compounds.
Microwave-Assisted Extraction (MAE) Ethanol-water mixturesHighMediumVery fast, but requires specialized equipment and careful optimization to avoid overheating.
Acid-Base Liquid-Liquid Extraction (LLE) Dichloromethane (B109758), ChloroformMedium to HighMedium to HighGood for initial cleanup of alkaloids from other plant constituents.

Table 2: Performance of Solid-Phase Extraction (SPE) for Quinolizidine Alkaloid Purification

SPE Sorbent Type Typical Recovery (%) Purity Improvement Key Considerations
C18 (Reversed-Phase) 60-85ModerateGood for general cleanup of non-polar impurities. May have lower retention for very polar alkaloids.
Cation-Exchange 80-95HighExcellent for selective isolation of basic alkaloids from a complex matrix.
Mixed-Mode (Reversed-Phase and Cation-Exchange) >90Very HighCombines the benefits of both mechanisms for enhanced selectivity and purity.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound
  • Milling: Grind dried plant material (e.g., Lupinus seeds) to a fine powder.

  • Defatting (Optional): Macerate the powder in hexane or petroleum ether for several hours to remove lipids. Filter and air-dry the plant material.

  • Acidification: Suspend the plant material in a dilute acid solution (e.g., 0.5 M HCl) and stir for several hours.

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant material.

  • Basification: Adjust the pH of the aqueous extract to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

  • Organic Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Sample Preparation: Dissolve the crude alkaloid extract in a small volume of the loading solvent (e.g., 10% methanol in water with 0.1% formic acid).

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing methanol followed by the loading solvent through it.

  • Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., the loading solvent) to remove non-basic impurities.

  • Elution: Elute the retained alkaloids with a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Drying: Evaporate the eluate to dryness to obtain the purified alkaloid fraction.

Protocol 3: Preparative HPLC Separation
  • Column: Select an appropriate preparative HPLC column (e.g., a C18, phenyl-hexyl, or a chiral column for isomer separation).

  • Mobile Phase: Develop a suitable mobile phase through analytical scale experiments. A common mobile phase for alkaloids is a gradient of acetonitrile (B52724) or methanol in water with a modifier like formic acid or triethylamine.

  • Sample Injection: Dissolve the SPE-purified extract in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow start Plant Material extraction Acid-Base Extraction start->extraction Crude Extract cleanup Solid-Phase Extraction (SPE) extraction->cleanup Partially Purified Extract separation Preparative HPLC cleanup->separation HPLC Fractions crystallization Crystallization separation->crystallization Concentrated Pure Fraction end Pure this compound crystallization->end

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_crystallization start Attempt Crystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Cool Solution Slower oiling_out->slow_cooling Yes concentrate Concentrate Solution no_crystals->concentrate Yes success Crystals Formed no_crystals->success No add_seed Add Seed Crystal slow_cooling->add_seed repurify Re-purify by HPLC add_seed->repurify repurify->start scratch_flask Scratch Flask concentrate->scratch_flask change_solvent Try Different Solvent scratch_flask->change_solvent change_solvent->start

Caption: A decision tree for troubleshooting common crystallization problems.

Improving the sensitivity of 13-Hydroxylupanine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 13-Hydroxylupanine detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: The most sensitive and reliable method for the identification and quantification of this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] This technique offers high selectivity and sensitivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a hybrid quadrupole-orbitrap mass spectrometer has also been successfully used for enhanced performance.[1]

Q2: How can I improve the sensitivity of my this compound measurements?

A2: To improve sensitivity, focus on two key areas:

  • Efficient Sample Preparation: A crucial step is a robust extraction and clean-up procedure to minimize matrix interference.[1] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[1][2] An alternative validated method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has shown significant improvements in sensitivity.[3]

  • Optimized Instrumentation: Utilize a validated HPLC-MS/MS method. Optimizing the MS/MS parameters, such as collision energy and precursor/product ion selection, is critical for achieving low detection limits.[1]

Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for this compound?

A3: The achievable LOD and LOQ can vary depending on the sample matrix and the specific method employed. However, recently developed and validated LC-MS/MS methods have demonstrated high sensitivity. For instance, a modified QuEChERS method coupled with LC-MS/MS has achieved a detection limit as low as 0.01 mg/kg.[3] Other studies have reported detection and quantification limits in the range of 0.5–1.7 mg/kg and 1.5–5.7 mg/kg, respectively.[3]

Q4: Are there alternatives to mass spectrometry-based detection?

A4: While HPLC-MS/MS is the gold standard for sensitivity, other methods have been used. Capillary Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for alkaloid profiling.[1] Quantitative Nuclear Magnetic Resonance (qNMR) has been used for quantification, but it may not offer the same level of sensitivity as MS-based methods, and its primary use has been for qualitative analysis.[4] Immunoassays are another potential high-sensitivity platform, though specific kits for this compound may not be widely available.[5]

Troubleshooting Guide

Q: I am observing high background noise and poor signal-to-noise ratio in my chromatogram. What could be the cause and how can I fix it?

A: High background noise is often due to matrix effects, where co-eluting compounds from the sample interfere with the ionization of this compound.

  • Solution: Enhance your sample clean-up procedure. Implementing a Solid-Phase Extraction (SPE) step is highly recommended to remove interfering substances.[1] Ensure the SPE cartridge type (e.g., silica-based, polymeric-based) is appropriate for alkaloid extraction.[2] A proper washing step during SPE is critical to remove impurities without losing the analyte.[2]

Q: My quantitative results are inconsistent and show poor reproducibility. What should I check?

A: Inconsistent results can stem from several sources, from sample preparation to instrument variability.

  • Check Extraction Efficiency: Ensure your extraction protocol is validated and consistently recovers the analyte. A QuEChERS-based method has shown acceptable recoveries (71–115%).[3]

  • Use an Internal Standard: Incorporating an internal standard that is structurally similar to this compound can compensate for variations in sample preparation and instrument response.

  • Instrument Calibration: Verify that the mass spectrometer is properly calibrated before each analysis sequence.[6]

Q: I am having difficulty separating this compound from other isomers. How can I improve chromatographic resolution?

A: Co-elution of isomers is a known challenge in alkaloid analysis.[3]

  • Optimize HPLC Method:

    • Column Choice: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to find the one that provides the best selectivity for your analytes.

    • Mobile Phase Gradient: Adjust the gradient elution profile. A slower, more shallow gradient can often improve the separation of closely eluting compounds.

    • Temperature: Optimize the column temperature, as this can influence retention times and peak shapes.

Q: I cannot find a certified reference standard for a related alkaloid I need to quantify. What are my options?

A: The lack of commercially available standards for all quinolizidine (B1214090) alkaloids is a common issue.[4][7]

  • Semi-Quantification: You can perform semi-quantification by using a structurally related compound with a certified concentration as a reference standard.[7] For example, lupanine (B156748) or sparteine (B1682161) are sometimes used for this purpose.[4] It is important to note the potential for uncertainty in the reported concentrations when using this approach.[4]

Data Presentation

Table 1: Comparison of Sensitivities for this compound Detection Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
LC-MS/MS (QuEChERS)0.01 mg/kgNot ReportedLupin Seeds[3]
LC-MS/MS0.5–1.7 mg/kg1.5–5.7 mg/kgLupin Beans/Processed Foods[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is a general guideline based on effective methods for alkaloid purification.[1][2]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric-based sorbent) by passing a suitable solvent, typically methanol (B129727), followed by water.

  • Sample Loading: The sample extract, dissolved in an appropriate solvent mixture (e.g., H₂O:MeOH 90:10 v/v), is loaded onto the conditioned cartridge.[2] The loading conditions should be optimized to ensure satisfactory retention of this compound.[2]

  • Washing: The cartridge is washed with a weak solvent mixture to remove interfering compounds. The composition of the wash solvent should be carefully selected to avoid the loss of the target analyte.[2]

  • Elution: this compound is eluted from the cartridge using a stronger solvent, such as 100% methanol or an appropriate mixture.[2]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Analysis

This protocol outlines the key parameters for a sensitive HPLC-MS/MS method.[1]

  • HPLC System: A UHPLC or HPLC system capable of generating reproducible gradients.

  • Column: A high-resolution reversed-phase column (e.g., C18, 1.7 µm particle size).

  • Mobile Phase: A binary gradient system, for example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute the analytes of interest.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or quadrupole-orbitrap).[1]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound must be optimized. For example:

    • Precursor Ion (Q1): m/z 265.2

    • Product Ions (Q3): m/z 148.1, m/z 134.1 (example transitions, should be empirically determined)

  • Calibration: A calibration curve should be prepared using a certified reference standard of this compound.[8]

Visualizations

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Cleanup Sample Clean-up cluster_Analysis Analysis Sample Sample (e.g., Lupin Seeds) Extraction Extraction (e.g., Acidified Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Load Load Sample SPE->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte Wash->Elute Evaporation Evaporation & Reconstitution Elute->Evaporation LCMS HPLC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for sensitive this compound detection.

TroubleshootingGuide Start Poor Sensitivity or Inconsistent Results CheckNoise High Background Noise? Start->CheckNoise CheckReproducibility Poor Reproducibility? CheckNoise->CheckReproducibility No ImproveCleanup Action: Enhance Sample Clean-up (Implement/Optimize SPE) CheckNoise->ImproveCleanup Yes CheckResolution Isomer Co-elution? CheckReproducibility->CheckResolution No ValidateExtraction Action: Validate Extraction Protocol & Use Internal Standard CheckReproducibility->ValidateExtraction Yes OptimizeHPLC Action: Optimize HPLC Method (Gradient, Column, Temp.) CheckResolution->OptimizeHPLC Yes Result Improved Sensitivity & Data Quality CheckResolution->Result No ImproveCleanup->Result ValidateExtraction->Result OptimizeHPLC->Result

Caption: Troubleshooting decision tree for this compound analysis.

References

Addressing 13-Hydroxylupanine stability issues in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 13-hydroxylupanine (B1673957) in various solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1][2] Under these conditions, it has been reported to be stable for at least four years. For short-term storage of solutions, refrigeration at 2-8°C is advisable, although stability under these conditions should be verified for the specific solvent used.

Q2: In which solvents is this compound soluble?

Based on available data, the solubility of this compound is as follows:

SolventSolubility
Methanol (B129727)Soluble
DMSOSoluble
ChloroformSlightly soluble

Q3: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions can be influenced by pH. While specific data for this compound is limited, studies on related quinolizidine (B1214090) alkaloids suggest that pH can affect degradation rates. For instance, the degradation of some alkaloids is influenced by the pH of the medium, with different rates observed at varying pH levels.[3][4] It is crucial to determine the optimal pH for your application and to buffer the solution if necessary.

Q4: Can this compound degrade upon exposure to light?

Troubleshooting Guide

Issue 1: I am observing a loss of this compound concentration in my methanolic stock solution over time.

  • Possible Cause 1: Improper Storage Temperature. Even for short-term storage, it is recommended to keep solutions at 2-8°C. For longer periods, aliquoting and storing at -20°C or below is preferable.

  • Possible Cause 2: Exposure to Light. Methanol is a common solvent for photostability studies. Ensure your solutions are protected from light.

  • Possible Cause 3: pH of the Solution. Although methanol is generally neutral, dissolved gases (like CO2) can slightly alter the pH. If the application is sensitive to minor pH shifts, consider using a buffered methanolic solution.

  • Troubleshooting Step: Prepare a fresh stock solution and divide it into two portions. Store one portion under your usual conditions and the other in an amber vial at -20°C. Analyze both solutions at regular intervals using a validated analytical method (e.g., HPLC) to compare the stability.

Issue 2: I see unexpected peaks in my chromatogram when analyzing aged samples of this compound.

  • Possible Cause 1: Degradation. The new peaks are likely degradation products. The conditions to which your sample has been exposed (e.g., temperature, pH, light, oxygen) can lead to chemical changes in the this compound molecule.

  • Possible Cause 2: Interaction with Excipients or Container. If your solution contains other components, there might be an incompatibility leading to the formation of new compounds.[7][8][9][10][11] Similarly, leachables from the storage container could appear as new peaks.

  • Troubleshooting Step: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks. Comparing the chromatograms of stressed samples with your aged sample can confirm if the new peaks are indeed degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][12][13]

Objective: To identify potential degradation pathways and degradation products of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3% (v/v)

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[14][15]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), 31-35 min (5% B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The specificity will be demonstrated by the separation of the main peak from the degradation product peaks generated in the forced degradation study.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Expose to thermal Thermal Degradation (e.g., 60°C) stock->thermal Expose to photo Photodegradation (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

Degradation_Pathway cluster_products Potential Degradation Products hydroxylupanine This compound hydrolyzed Hydrolyzed Product(s) hydroxylupanine->hydrolyzed  Hydrolysis (Acid/Base) oxidized Oxidized Product(s) hydroxylupanine->oxidized  Oxidation   isomerized Isomerized Product(s) hydroxylupanine->isomerized  Heat/Light   other Other Degradants hydroxylupanine->other  Other Stress  

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Mitigating Matrix Effects in 13-Hydroxylupanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 13-Hydroxylupanine. The focus is on mitigating matrix effects, a common challenge in LC-MS/MS analysis, to ensure accurate and reliable quantification in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. For quinolizidine (B1214090) alkaloids like this compound, matrix effects can be a significant issue, particularly in complex biological samples.

Q2: What are the common sample preparation techniques to mitigate matrix effects for this compound?

A2: The three most common sample preparation techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of technique depends on the complexity of the matrix, the required sensitivity, and the physicochemical properties of this compound. Generally, SPE provides the cleanest extracts, followed by LLE, while PPT is the simplest but may result in significant matrix effects.

Q3: How can I choose the best internal standard (IS) for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

Q4: How can I assess the extent of matrix effects in my assay?

A4: Matrix effects can be quantitatively assessed by calculating the matrix factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked sample (matrix blank spiked after extraction) to the peak area of the analyte in a neat solution at the same concentration. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides systematic approaches to resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Use a mobile phase with a suitable pH to ensure this compound is in a single ionic state. Consider a column with a different stationary phase (e.g., PFP instead of C18).
Inappropriate Injection Solvent Ensure the injection solvent is weaker than the initial mobile phase to allow for proper peak focusing on the column.
Issue 2: High Signal Variability (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Matrix Effects Improve sample cleanup by optimizing the SPE or LLE protocol. Use a stable isotope-labeled internal standard.
Inconsistent Sample Preparation Ensure consistent and precise execution of all sample preparation steps (e.g., pipetting, vortexing, evaporation).
Instrument Instability Check for fluctuations in the LC pump pressure and MS source stability.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction (SPE) Optimize the SPE method: test different sorbents (e.g., mixed-mode cation exchange), and optimize wash and elution solvents. Ensure the pH of the sample and solvents is appropriate for the analyte's pKa.
Inefficient Extraction (LLE) Test different organic solvents and pH adjustments of the aqueous phase to improve partitioning of this compound into the organic layer. Perform multiple extractions.
Analyte Adsorption Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption to surfaces.
Analyte Degradation Investigate the stability of this compound under the extraction and storage conditions. Adjust pH or temperature as needed.
Issue 4: Significant Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-elution with Phospholipids Optimize the chromatographic method to separate this compound from the phospholipid elution zone. Employ a phospholipid removal plate during sample preparation.
Insufficient Sample Cleanup Switch from Protein Precipitation to a more rigorous method like SPE or LLE.
High Concentration of Salts Ensure salts from buffers are removed during the sample preparation process, especially in SPE.

Data on Mitigation Strategies

The following tables summarize hypothetical quantitative data to illustrate the effectiveness of different sample preparation techniques in mitigating matrix effects for this compound analysis in human plasma.

Table 1: Comparison of Recovery and Matrix Effect for this compound in Human Plasma

Sample Preparation MethodMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Protein Precipitation (Acetonitrile)85.212.5-45.8 (Suppression)18.2
Liquid-Liquid Extraction (MTBE)92.78.1-15.3 (Suppression)9.5
Solid-Phase Extraction (Mixed-Mode Cation Exchange)98.54.3-5.2 (Suppression)5.1

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Quantifier) m/z 265.2 → 148.1
MRM Transition (Qualifier) m/z 265.2 → 98.1

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of plasma, add the internal standard and 50 µL of 1 M sodium hydroxide.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Protein Precipitation (PPT)
  • Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Mixing: Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection or further evaporation and reconstitution if needed.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction Start->SPE Method 1 LLE Liquid-Liquid Extraction Start->LLE Method 2 PPT Protein Precipitation Start->PPT Method 3 Evap Evaporation & Reconstitution SPE->Evap LLE->Evap PPT->Evap Optional LCMS LC-MS/MS Analysis PPT->LCMS Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Matrix_Effects Problem Inaccurate/Imprecise Results (Suspected Matrix Effects) Assess Assess Matrix Effect (Post-Extraction Spike) Problem->Assess Significant Significant Matrix Effect? Assess->Significant Optimize_Cleanup Optimize Sample Cleanup (SPE or LLE) Significant->Optimize_Cleanup Yes Optimize_Chroma Optimize Chromatography (Separate from Interferences) Significant->Optimize_Chroma Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Significant->Use_SIL_IS Yes Acceptable Acceptable Results Significant->Acceptable No Revalidate Re-evaluate Matrix Effect Optimize_Cleanup->Revalidate Optimize_Chroma->Revalidate Use_SIL_IS->Revalidate Revalidate->Significant

Caption: Logical workflow for troubleshooting matrix effects.

Troubleshooting peak shape in 13-Hydroxylupanine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape issues during the chromatographic analysis of 13-Hydroxylupanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed in the chromatography of this compound and what causes them?

A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks.

  • Peak Tailing: This appears as an asymmetry where the latter half of the peak is broader than the front half. For a basic compound like this compound, the primary cause is often secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of silica-based columns.[1] Other causes include improper mobile phase pH, column overload, and degradation of the column.[1]

  • Peak Fronting: This is characterized by a leading edge of the peak that is less steep than the trailing edge. Common causes include high sample concentration (mass overload), a sample solvent stronger than the mobile phase, or a physical collapse of the column bed.[2][3][4]

  • Split Peaks: This is when a single peak appears as two or more unresolved peaks. Potential causes include a void or channel in the column's packed bed, a partially blocked inlet frit, or co-elution with an interfering compound.[5][6][7][8]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: As an alkaloid, this compound is a basic compound. The pH of the mobile phase is a critical parameter that influences its ionization state and its interaction with the stationary phase, thereby affecting peak shape.[1]

  • At low pH (typically < 3): The acidic silanol groups on the silica (B1680970) stationary phase are protonated and less likely to interact with the protonated this compound molecules through ion exchange. This reduction in secondary interactions leads to more symmetrical peaks.[1]

  • At high pH (typically > 8): The ionization of this compound is suppressed, meaning it is in its neutral form. This can reduce strong interactions with the stationary phase and improve peak shape.[1]

Careful control of the mobile phase pH is therefore essential for achieving optimal peak symmetry.

Q3: My this compound peak is tailing. What are the immediate troubleshooting steps I should take?

A3: If you observe peak tailing, consider the following steps:

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds like this compound, using a mobile phase with a low pH (e.g., with 0.1% formic acid or heptafluorobutyric acid) or a high pH with a suitable buffer can significantly reduce tailing.[1]

  • Reduce Sample Concentration: Inject a diluted sample to see if the tailing improves. If it does, you were likely overloading the column.[1][9]

  • Use an End-Capped Column: Employ a highly deactivated, end-capped column to minimize the number of free silanol groups available for secondary interactions.[9]

  • Inspect the Column: If the problem persists, the column may be degraded or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.[5][10]

Q4: I am observing split peaks for this compound. How can I determine the cause and resolve it?

A4: To troubleshoot split peaks, follow this logical approach:

  • Check for Co-elution: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it is likely that you have two different compounds eluting very close together. In this case, you will need to optimize your method's selectivity by adjusting the mobile phase composition, temperature, or column chemistry.[7][8]

  • Inspect the Column Inlet: If all peaks in your chromatogram are splitting, the issue is likely related to the column inlet. A partially blocked frit or a void in the packing material can distort the sample band.[8][11] Try back-flushing the column (if the manufacturer's instructions permit) or replacing the inlet frit. If a void is suspected, the column may need to be replaced.[5]

  • Review Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent that is too strong can cause peak distortion.[2][10]

Troubleshooting Peak Shape Problems: A Summary

The following tables summarize common peak shape problems, their potential causes, and recommended solutions for the chromatography of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups- Use a mobile phase with low pH (e.g., add 0.1% HFBA).[1] - Employ an end-capped C18 or a PFP stationary phase.[1] - Add a competing base to the mobile phase.
Improper mobile phase pH- Adjust mobile phase pH to be at least 2 units away from the pKa of this compound.
Column overload- Reduce the injection volume or dilute the sample.[1][9]
Column degradation/contamination- Flush the column with a strong solvent. - Replace the column if the problem persists.[5][10]
Peak Fronting Column overload (mass effect)- Dilute the sample.[2][4]
Incompatible sample solvent- Dissolve the sample in the initial mobile phase or a weaker solvent.[2][10]
Column collapse- Operate the column within the manufacturer's recommended pH and pressure limits. - Replace the column.
Split Peaks Void or channel in the column- Replace the column.[5][6]
Partially blocked inlet frit- Back-flush the column (if permissible). - Replace the inlet frit or the column.[7][11]
Co-elution of an interfering compound- Optimize the separation by adjusting the mobile phase, temperature, or stationary phase.[7][8]

Detailed Experimental Protocol: HPLC-MS/MS Analysis of this compound

This protocol is based on a validated method for the determination of multiple lupin alkaloids, including this compound, in lupin samples.[1]

1. Sample Preparation (Extraction and Clean-up)

  • Extraction:

    • Homogenize 200 mg of the ground sample with 1 mL of a methanol (B129727):water (60:40, v/v) solution.[9]

    • Use a high-speed homogenizer for efficient extraction.

    • Centrifuge the extract to pellet solid material.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a water:methanol (90:10, v/v) solution to remove interferences.[1]

    • Elute the alkaloids with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Chromatographic Conditions

ParameterValue
Column Mixed ligand C18-pentafluorophenyl (PFP), 100 mm x 2.1 mm, 2 µm particle size
Mobile Phase A Water with 0.1% Heptafluorobutyric Acid (HFBA)[1]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA[1]
Flow Rate 0.300 mL/min[1]
Injection Volume 6 µL[1]
Column Temperature 40 °C
Gradient Program 0.0-0.1 min: 10% B 0.1-3.0 min: 10-50% B (linear) 3.0-7.0 min: 50% B (isocratic) 7.0-10.0 min: 50-90% B (linear) 10.0-10.5 min: 90% B (isocratic) 10.5-11.0 min: Re-equilibration to 10% B[1]

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound
Product Ion (Q3) To be determined for this compound
Collision Energy To be optimized for this compound
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflows for troubleshooting common peak shape problems in this compound chromatography.

PeakTailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (Low or High with Buffer) check_pH->adjust_pH No check_concentration Is Sample Concentration Too High? check_pH->check_concentration Yes adjust_pH->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_column Is Column Old or Contaminated? check_concentration->check_column No dilute_sample->check_column flush_column Flush with Strong Solvent check_column->flush_column Possibly end_ok Problem Resolved check_column->end_ok No, New Column replace_column Replace Column flush_column->replace_column No Improvement flush_column->end_ok Improved replace_column->end_ok

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_overload Is Sample Concentration Too High? start->check_overload dilute Dilute Sample check_overload->dilute Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No dilute->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column Inspect Column for Physical Damage (Collapse) check_solvent->check_column No change_solvent->check_column replace_column Replace Column check_column->replace_column Damage Observed end_ok Problem Resolved check_column->end_ok No Damage replace_column->end_ok SplitPeak_Troubleshooting start Split Peak Observed all_peaks Are All Peaks Split? start->all_peaks one_peak Optimize Method for Co-elution all_peaks->one_peak No, only one peak check_frit Check Column Inlet Frit for Blockage all_peaks->check_frit Yes end_ok Problem Resolved one_peak->end_ok check_void Check for Column Void check_frit->check_void No Blockage backflush Back-flush Column (if possible) check_frit->backflush Blockage Suspected replace_column Replace Column check_void->replace_column Void Observed check_void->end_ok No Void backflush->check_void Not Resolved backflush->end_ok Resolved replace_column->end_ok

References

Selection of optimal mobile phase for 13-Hydroxylupanine separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the selection of an optimal mobile phase for the separation of 13-Hydroxylupanine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the HPLC analysis of this compound?

A typical starting point for developing a reversed-phase HPLC method for this compound, which is a basic alkaloid, is a gradient elution using a mixture of acetonitrile (B52724) or methanol (B129727) and water. To improve peak shape and reproducibility, it is highly recommended to add an acidic modifier to the aqueous phase. A common starting point is 0.1% (v/v) formic acid or acetic acid. An initial scouting gradient can be run from a low to a high concentration of the organic solvent to determine the approximate elution conditions.

Q2: How does the pH of the mobile phase affect the retention of this compound?

As this compound is a basic compound, the pH of the mobile phase significantly influences its retention time in reversed-phase HPLC. At a low pH (typically 2-4), the amine functional groups in the molecule will be protonated, making the compound more polar and resulting in earlier elution from a non-polar stationary phase like C18. At a higher pH (approaching the pKa of the analyte), the compound will be in its neutral, less polar form, leading to stronger retention and a longer retention time. Therefore, controlling the pH with a suitable buffer is crucial for achieving reproducible results.

Q3: Can I use methanol instead of acetonitrile as the organic modifier in my mobile phase for this compound separation?

Yes, methanol can be used as an alternative to acetonitrile. The choice between these two solvents can affect the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, meaning it will elute compounds faster at the same concentration. If you are experiencing co-elution of this compound with other alkaloids or impurities, switching from acetonitrile to methanol, or vice-versa, can alter the elution order and potentially improve resolution.

Q4: What are some common mobile phases for the TLC separation of alkaloids like this compound?

For the TLC separation of alkaloids on silica (B1680970) gel plates, several mobile phase systems can be employed. The optimal system will depend on the specific alkaloids present in the sample. Some commonly used solvent systems for alkaloid separation include:

  • Toluene: Ethyl acetate (B1210297): Diethylamine (7:2:1 v/v/v)

  • Chloroform: Methanol (in various ratios, e.g., 9:1 or 8:2 v/v)

  • Chloroform: Acetone: Diethylamine (70:20:10 v/v/v)[1]

It is recommended to test a few different systems to find the one that provides the best separation for your specific sample.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Interaction of the basic analyte with acidic silanol (B1196071) groups on the silica-based column.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol ionization. Use a column with high-purity silica or an end-capped column.
Mobile phase pH is close to the pKa of this compound.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For basic compounds, a lower pH (e.g., 2.5-3.5) is often effective.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the concentration of the organic solvent and the pH of the aqueous phase. Use a buffer to maintain a stable pH.
Column temperature fluctuations.Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Column equilibration is insufficient.Allow the column to equilibrate with the initial mobile phase for an adequate amount of time before injecting the sample, especially when using a new mobile phase or after a gradient run.
Poor Resolution/Co-elution Mobile phase composition is not optimized for selectivity.Modify the organic solvent (e.g., switch from acetonitrile to methanol). Adjust the pH of the mobile phase. Optimize the gradient profile (if using gradient elution) by changing the slope or duration.
Incorrect stationary phase.Consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
Ghost Peaks Contaminants in the mobile phase or from the HPLC system.Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the HPLC system and column thoroughly.
Carryover from previous injections.Implement a needle wash step in the injection sequence. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol for HPLC Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to developing an optimal mobile phase for the separation of this compound using reversed-phase HPLC.

1. Initial Column and Solvent Selection:

  • Stationary Phase: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% formic acid.

2. Scouting Gradient Run:

  • Perform a fast linear gradient to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Gradient Program: 5% B to 95% B in 10 minutes.

    • Detection: UV at 210 nm (or a more specific wavelength if the UV spectrum of this compound is known).

  • From this run, determine the approximate percentage of organic solvent at which this compound elutes.

3. Optimization of Organic Solvent Concentration (Isocratic or Gradient):

  • For Isocratic Elution: Based on the scouting run, perform a series of isocratic runs with varying percentages of mobile phase B (e.g., ±5-10% around the elution concentration from the scouting run) to achieve a retention factor (k') between 2 and 10.

  • For Gradient Elution: Adjust the gradient slope and duration around the elution point of this compound to improve resolution from nearby impurities.

4. pH Optimization:

  • If peak shape is poor or selectivity needs improvement, investigate the effect of pH.

  • Prepare a series of mobile phase A with different pH values using appropriate buffers (e.g., phosphate (B84403) or acetate buffers) at a concentration of 10-25 mM. Ensure the chosen pH is within the stable range for the column.

  • Repeat the optimized isocratic or gradient run with each buffered mobile phase to find the optimal pH for resolution and peak shape.

5. Organic Modifier Selection:

  • If co-elution is still an issue, replace acetonitrile with methanol (containing 0.1% formic acid) as mobile phase B and repeat the optimization steps.

6. Final Method Validation:

  • Once the optimal mobile phase is selected, validate the method for parameters such as linearity, precision, accuracy, and robustness according to your laboratory's standard operating procedures.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal select_column Select Stationary Phase (e.g., C18) start->select_column initial_solvents Select Initial Mobile Phase (e.g., A: H2O + 0.1% FA, B: ACN + 0.1% FA) select_column->initial_solvents scouting_gradient Perform Scouting Gradient (5-95% B) initial_solvents->scouting_gradient evaluate_scouting Evaluate Scouting Run: - Retention Time - Peak Shape scouting_gradient->evaluate_scouting optimize_organic Optimize Organic Solvent % (Isocratic or Gradient) evaluate_scouting->optimize_organic Analyte Elutes evaluate_organic Evaluate Resolution & Retention (k' between 2-10) optimize_organic->evaluate_organic peak_shape_ok Peak Shape Acceptable? evaluate_organic->peak_shape_ok Good Retention optimize_ph Optimize Mobile Phase pH (Use Buffers) peak_shape_ok->optimize_ph No (Tailing) resolution_ok Resolution Acceptable? peak_shape_ok->resolution_ok Yes optimize_ph->peak_shape_ok change_organic Change Organic Modifier (e.g., to Methanol) resolution_ok->change_organic No (Co-elution) validate_method Final Method Validation resolution_ok->validate_method Yes change_organic->initial_solvents

Caption: Workflow for HPLC Mobile Phase Optimization.

Troubleshooting_Logic start Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing add_modifier Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) peak_tailing->add_modifier Yes retention_shift Retention Time Shift? peak_tailing->retention_shift No check_ph Adjust Mobile Phase pH add_modifier->check_ph check_ph->retention_shift check_mp_prep Verify Mobile Phase Preparation retention_shift->check_mp_prep Yes poor_resolution Poor Resolution? retention_shift->poor_resolution No check_temp Check Column Temperature check_mp_prep->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_equilibration->poor_resolution optimize_gradient Optimize Gradient Profile poor_resolution->optimize_gradient Yes end Problem Resolved poor_resolution->end No change_solvent Change Organic Solvent optimize_gradient->change_solvent change_column Consider Different Column change_solvent->change_column change_column->end

Caption: Troubleshooting Decision Tree for HPLC Analysis.

References

Minimizing 13-Hydroxylupanine degradation during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 13-hydroxylupanine (B1673957) during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a quinolizidine (B1214090) alkaloid, a class of naturally occurring chemical compounds found in various plants, particularly in the Lupinus (lupin) genus.[1][2][3][4] Its stability is crucial for accurate quantification in research and for ensuring the safety and efficacy of any potential pharmaceutical applications. Degradation can lead to underestimation of its concentration and the formation of unknown products with different biological activities.

Q2: What are the primary factors that can cause this compound degradation?

A2: The primary factors influencing the stability of quinolizidine alkaloids like this compound are pH, temperature, and light exposure. Extreme pH conditions (both acidic and basic) and elevated temperatures can accelerate degradation.[1] While specific photostability data for this compound is limited, it is a common stress factor for many pharmaceutical compounds.[5]

Q3: What are the recommended storage conditions for this compound samples?

A3: For long-term storage, it is recommended to store this compound, both as a pure substance and in extracts, at -20°C in a tightly sealed container, protected from light.[6] For short-term storage during sample processing, it is advisable to keep samples on ice and minimize exposure to ambient light.

Q4: Which solvents are suitable for dissolving and storing this compound?

A4: this compound is soluble in methanol (B129727) and chloroform.[7] For analytical purposes, a mixture of methanol and water is often used as a solvent for extraction and as a mobile phase component in chromatography.[6] The choice of solvent may depend on the specific analytical method being employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction. Incomplete extraction from the sample matrix.- Ensure the plant material is finely ground to increase surface area. - Optimize the extraction solvent. Acidified methanol/water mixtures are often effective. - Increase the extraction time or use methods like ultrasonication to improve efficiency.
Degradation during extraction.- Perform extraction at a low temperature (e.g., on ice). - Avoid strong acids or bases for extended periods. If necessary for the protocol, neutralize the extract as soon as possible.
Appearance of unknown peaks in the chromatogram. Degradation of this compound.- Review sample handling and storage procedures to ensure they minimize exposure to heat and light. - Check the pH of all solutions used in the sample preparation. - Consider the possibility of N-oxidation or other transformations (see potential degradation pathways below).
Contamination.- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. - Run a blank sample (matrix without the analyte) to identify interfering peaks.
Inconsistent quantitative results between replicates. Non-homogenous sample.- Ensure the sample is thoroughly homogenized before taking aliquots for extraction.
Pipetting or dilution errors.- Calibrate pipettes regularly. - Prepare fresh dilutions for each analytical run.
Instability in the autosampler.- If possible, use a cooled autosampler. - Minimize the time samples spend in the autosampler before injection.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of quinolizidine alkaloids from dried plant material.

Materials:

  • Dried and finely ground plant material

  • Extraction Solvent: Methanol/Water (80:20, v/v) with 0.1% formic acid

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh approximately 100 mg of the homogenized plant powder into a centrifuge tube.

  • Add 10 mL of the extraction solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a starting point for the development of a quantitative HPLC-MS/MS method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion > Product ion 1, Precursor ion > Product ion 2 (To be determined by infusion of a this compound standard)
Collision Energy To be optimized for each transition
Source Temperature 500°C

Potential Degradation Pathways

  • N-Oxidation: The tertiary amine nitrogen can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for alkaloids.[8][9]

  • Oxidation at C17: The carbon adjacent to the tertiary amine (C17) can be oxidized to form 17-oxo-13-hydroxylupanine.

  • Hydrolysis of the Lactam Ring: Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis, leading to an open-ring structure.

DegradationPathways A This compound B This compound N-oxide A->B Oxidation C 17-Oxo-13-hydroxylupanine A->C Oxidation D Ring-opened hydrolytic product A->D Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Sample Collection (e.g., Plant Material) B Homogenization (Grinding) A->B C Extraction (e.g., Ultrasonic Extraction) B->C D Clarification (Centrifugation & Filtration) C->D E HPLC-MS/MS Analysis D->E F Peak Integration & Quantification E->F G Data Review & Reporting F->G

References

Technical Support Center: Resolving Co-elution of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 13-Hydroxylupanine with its isomeric compounds during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers that co-elute with this compound?

A1: The most common isomers that co-elute with this compound are other quinolizidine (B1214090) alkaloids with the same molecular weight (264.36 g/mol ), such as isolupanine, and stereoisomers of this compound itself. The separation of these compounds is challenging due to their similar physicochemical properties.

Q2: Which analytical techniques are most suitable for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. Chiral chromatography can also be utilized for the separation of enantiomers. The choice of technique depends on the available instrumentation, the complexity of the sample matrix, and the specific isomers of interest.

Q3: How can I confirm the identity of this compound if co-elution is suspected?

A3: Tandem mass spectrometry (MS/MS) is a powerful tool for isomer differentiation. Even if isomers co-elute chromatographically, they may produce different fragment ions or different relative abundances of the same fragment ions upon collision-induced dissociation (CID). By comparing the obtained fragmentation pattern with that of a certified reference standard or with literature data, the identity of the analyte can be confirmed.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution between this compound and an Isomeric Peak in Reversed-Phase HPLC

Initial Assessment:

  • Symptom: A single broad peak or two closely overlapping peaks are observed where this compound is expected to elute.

  • Initial Checks:

    • Verify system suitability parameters (e.g., peak asymmetry, theoretical plates) using a standard compound.

    • Ensure the column is not overloaded by injecting a dilution of the sample.

    • Check for peak tailing or fronting, which can exacerbate co-elution.[1][2]

Troubleshooting Workflow:

start Poor Resolution check_system Check System Suitability (Peak Shape, Efficiency) start->check_system optimize_mp Optimize Mobile Phase check_system->optimize_mp System OK change_column Change Stationary Phase optimize_mp->change_column Resolution Still Poor resolved Baseline Resolution Achieved optimize_mp->resolved Resolution Improved chiral_sep Consider Chiral Chromatography change_column->chiral_sep Co-elution Persists change_column->resolved Resolution Improved ms_deconvolution MS/MS Deconvolution chiral_sep->ms_deconvolution Stereoisomers Suspected chiral_sep->resolved Resolution Improved ms_deconvolution->resolved Isomers Differentiated

Caption: Troubleshooting workflow for poor chromatographic resolution.

Detailed Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Modify Organic Solvent: Vary the ratio of acetonitrile (B52724) to water or methanol (B129727) to water. Acetonitrile often provides better peak shape for alkaloids.

    • Adjust pH: Since quinolizidine alkaloids are basic, the mobile phase pH significantly affects their retention. Using an acidic mobile phase (e.g., with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer at pH 3-4) will protonate the analytes, which can alter selectivity and improve peak shape.[3][4][5][6]

    • Buffer Selection: Ammonium formate is often preferred over formic acid alone as it can provide better buffering capacity and improve peak shape.[3][5][6]

  • Stationary Phase Selection:

    • C18 Columns: These are a good starting point, but may not always provide sufficient selectivity for closely related isomers.

    • Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to C18 phases due to π-π and dipole-dipole interactions, which can be beneficial for separating aromatic and isomeric compounds.

  • Chiral Chromatography:

    • If stereoisomers of this compound are suspected to be co-eluting, a chiral stationary phase (CSP) is necessary for their separation. Polysaccharide-based CSPs are commonly used for alkaloid separations.[7][8][9][10]

Issue 2: Co-elution is still observed even after optimizing chromatographic conditions.

If complete chromatographic separation cannot be achieved, tandem mass spectrometry (MS/MS) can be used to differentiate and quantify the co-eluting isomers.

Troubleshooting Steps:

  • Optimize MS/MS Parameters:

    • Carefully select precursor and product ions for each isomer. Even if the precursor ion is the same (isobaric compounds), the fragmentation pattern or the ratio of product ions may differ.

    • Optimize collision energy for each transition to maximize the signal of characteristic fragment ions.

  • Analyze Fragmentation Patterns:

    • Acquire full scan MS/MS spectra for the co-eluting peak and compare it with the spectra of individual standards if available.

    • Isomers can sometimes be distinguished by the presence of unique fragment ions or significant differences in the relative abundance of common fragments.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for Separation of this compound and Isomers
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion m/z 265.2, product ions m/z 148.1, 134.1.

    • Lupanine (B156748): Precursor ion m/z 249.2, product ions m/z 136.1, 149.1.

Protocol 2: GC-MS Method for Analysis of Quinolizidine Alkaloids
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 120 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically required to isolate and concentrate the alkaloids from the sample matrix.

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Separation

ParameterHPLC-MS/MS (C18)GC-MS (DB-1)Chiral HPLC
Principle Reversed-PhaseVolatility/PolarityEnantioselective Interaction
Typical Mobile/Carrier Gas Acetonitrile/Water with AcidHeliumHexane/Ethanol
Sample Preparation Simple (Dilution/Filtration)More Complex (Extraction)Simple (Dilution/Filtration)
Resolution of Isomers Moderate to GoodGoodExcellent for Enantiomers
Quantitative Data
This compound Retention~5-7 min (example)Kovats Index: 2402[11]Varies with CSP
Resolution (Rs) from Lupanine> 1.5 (achievable)Baseline separation typicalN/A

Table 2: MS/MS Fragmentation Data for Key Quinolizidine Alkaloids

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)
This compound 265.2148.1, 134.1, 110.1
Lupanine 249.2136.1, 149.1, 98.1
Isolupanine 249.2136.1, 149.1, 110.1

Note: The relative intensities of fragment ions for isomers like lupanine and isolupanine may differ, aiding in their differentiation.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction (LLE or SPE) Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Chromatographic Separation\n(HPLC or GC) Chromatographic Separation (HPLC or GC) Injection->Chromatographic Separation\n(HPLC or GC) Mass Spectrometry\n(MS/MS) Mass Spectrometry (MS/MS) Chromatographic Separation\n(HPLC or GC)->Mass Spectrometry\n(MS/MS) Peak Integration Peak Integration Mass Spectrometry\n(MS/MS)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for alkaloid analysis.

References

Technical Support Center: Optimizing 13-Hydroxylupanine Extraction using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of 13-Hydroxylupanine extraction using Response Surface Methodology (RSM).

Troubleshooting Guide

This guide addresses specific issues that may arise during your RSM experiments for this compound extraction.

Issue Possible Cause(s) Recommended Solution(s)
Poor Model Fit (Significant Lack-of-Fit) The chosen model (e.g., quadratic) does not adequately describe the relationship between the factors and the response. The experimental range is too wide, leading to complex, non-linear behavior. Inconsistent experimental execution or measurement errors.- Refine the Model: Consider a higher-order model (e.g., cubic) if the software allows. However, be cautious of overfitting. - Transform the Response: Apply a mathematical transformation (e.g., log, square root) to the response data to stabilize variance and improve linearity. - Reduce the Experimental Range: Conduct a new set of experiments with a narrower range for the independent variables. - Check for Outliers: Examine the diagnostic plots (e.g., residuals vs. predicted) for any outliers that may be unduly influencing the model. Investigate and potentially exclude these data points if they are due to experimental error.
Inconsistent or Unexpected Results Degradation of this compound during extraction.[1] Inaccurate quantification of this compound. Matrix effects from co-extracted compounds interfering with analysis.- Assess Compound Stability: Perform stability studies of this compound under the range of extraction conditions (temperature, pH, light exposure) to identify potential degradation.[1] - Validate Analytical Method: Ensure the HPLC or other quantification method is properly validated for accuracy, precision, linearity, and specificity for this compound in the plant matrix.[2] - Sample Preparation: Incorporate a sample clean-up step (e.g., solid-phase extraction) before analysis to remove interfering compounds.
Low Extraction Yield Despite Optimization The optimal conditions lie outside the selected experimental range. The chosen factors are not the most influential ones. The solvent may not be optimal for this compound.- Expand the Design Space: Use the current model to suggest a new experimental region and conduct further experiments. - Screen for Other Factors: Perform initial screening experiments (e.g., Plackett-Burman design) to identify other potentially significant factors (e.g., pH, particle size of the plant material). - Solvent Optimization: Conduct preliminary studies with different solvents (e.g., methanol (B129727), acetone) and their aqueous mixtures to find a more effective solvent system for this compound.[3]
Difficulty in Replicating Center Point Results High variability in the raw plant material. Inconsistent experimental procedure. Instability of the analytical system.- Homogenize Raw Material: Ensure the plant material is thoroughly homogenized before weighing for each experimental run. - Standardize Procedures: Strictly adhere to the standard operating procedures for each step of the extraction and analysis. - System Suitability Tests: Perform system suitability tests on the analytical instrument (e.g., HPLC) before each batch of samples to ensure consistent performance.

Frequently Asked Questions (FAQs)

1. What is Response Surface Methodology (RSM) and why use it for this compound extraction?

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[4][5][6] It is particularly useful for understanding the relationships between several independent variables (factors) and one or more dependent variables (responses). For this compound extraction, RSM can be used to efficiently find the optimal conditions (e.g., solvent concentration, temperature, and time) that maximize the extraction yield, while minimizing the number of required experiments.[4]

2. Which RSM design should I choose: Box-Behnken or Central Composite Design (CCD)?

Both Box-Behnken and Central Composite Designs are suitable for fitting a second-order model.

  • Box-Behnken Design (BBD): Requires fewer experimental runs than a full CCD, especially for three factors. It avoids extreme factor combinations, which can be useful if these conditions are harsh and could lead to compound degradation.

  • Central Composite Design (CCD): Allows for the estimation of the quadratic terms and can be built upon a factorial design. It includes points at the extremes of the factor ranges (axial points), which can provide a more comprehensive view of the design space.

The choice depends on the number of factors, the desire to avoid extreme experimental conditions, and the required precision of the model.

3. What are the key independent variables (factors) to consider for optimizing this compound extraction?

Based on general principles of phytochemical extraction, the following factors are critical:

  • Solvent Concentration: The polarity of the solvent is crucial for dissolving the target compound. For alkaloids like this compound, aqueous solutions of ethanol (B145695) or methanol are commonly used.[3]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[1][7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and for the compound to diffuse into the solvent. However, prolonged times can increase the risk of degradation.[7]

  • Solid-to-Liquid Ratio: This affects the concentration gradient and the efficiency of mass transfer.

4. How do I interpret the results of the ANOVA table in my RSM analysis?

The Analysis of Variance (ANOVA) table is crucial for evaluating the significance and adequacy of your model. Key parameters to check include:

  • Model p-value: A low p-value (typically < 0.05) indicates that the model is statistically significant and can explain the variation in the response.

  • Lack-of-Fit p-value: A non-significant p-value (typically > 0.05) is desirable. It suggests that the model fits the experimental data well. A significant lack-of-fit indicates that the model does not adequately represent the data, and you may need to consider a different model or transform your data.[8][9]

  • R-squared (R²) and Adjusted R-squared: These values indicate the proportion of the variability in the response that is explained by the model. Values closer to 1 are better. The adjusted R-squared is generally a more reliable indicator of model fit as it accounts for the number of terms in the model.

5. My model predicts optimal conditions that are difficult to implement in practice. What should I do?

If the predicted optimal conditions are, for example, an extraction time of 127.8 minutes or a temperature of 83.4°C, it is practical to use the nearest feasible values (e.g., 128 minutes and 83°C). You can also use the model's response surface plots to explore the region around the optimum and identify a set of conditions that are more practical to implement while still providing a high yield. It is always recommended to perform a validation experiment at the chosen practical conditions to confirm the model's prediction.

Data Presentation: A Hypothetical Case Study

To illustrate the application of RSM, a Box-Behnken design was hypothetically employed to optimize the extraction of this compound. The independent variables were ethanol concentration (%), extraction temperature (°C), and extraction time (minutes). The response was the yield of this compound (mg/g of dry plant material).

Table 1: Box-Behnken Design and Hypothetical Response for this compound Extraction

RunEthanol Concentration (%)Temperature (°C)Time (min)This compound Yield (mg/g)
16050902.85
28050903.10
36070903.20
48070903.55
56060602.95
68060603.25
760601203.15
880601203.45
97050603.05
107070603.40
1170501203.25
1270701203.60
137060903.50
147060903.52
157060903.48

Table 2: ANOVA for the Hypothetical Quadratic Model

SourceSum of SquaresdfMean SquareF-valuep-value
Model2.1590.23925.89< 0.001
Lack of Fit0.03530.01172.340.258
Pure Error0.01020.005
Total2.2014

This data is for illustrative purposes only.

Experimental Protocols

General Protocol for RSM-based Optimization of this compound Extraction
  • Material Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a uniform particle size (e.g., 40-60 mesh).

  • Experimental Design: Choose an appropriate RSM design (e.g., Box-Behnken). Define the independent variables and their ranges (e.g., Ethanol Concentration: 60-80%; Temperature: 50-70°C; Time: 60-120 min). Generate the experimental runs using statistical software.

  • Extraction Procedure: For each experimental run, accurately weigh a specified amount of the powdered plant material. Add the corresponding volume of the specified ethanol concentration. Place the mixture in a temperature-controlled shaker or ultrasonic bath and extract for the specified time at the set temperature.

  • Sample Processing: After extraction, filter the mixture to separate the extract from the solid residue. Evaporate the solvent from the extract under reduced pressure. Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

  • Quantification of this compound: Analyze the prepared samples using a validated HPLC method.

  • Data Analysis: Enter the measured this compound yield for each run into the RSM software. Perform ANOVA and regression analysis to fit a mathematical model. Use the model to determine the optimal extraction conditions.

  • Model Validation: Conduct an experiment at the predicted optimal conditions and compare the experimental yield with the predicted yield to validate the model.

HPLC Method for Quantification of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often suitable for complex plant extracts. For example, a mixture of acetonitrile (B52724) and water (with an additive like 0.1% formic acid or heptafluorobutyric acid to improve peak shape) can be used.[2] The gradient can be optimized to achieve good separation of this compound from other co-extracted compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance, or Mass Spectrometry (MS) for higher sensitivity and selectivity.[2]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_rsm RSM Design & Execution cluster_analysis Analysis & Modeling cluster_optimization Optimization & Validation prep1 Plant Material (Drying & Grinding) rsm_design Select RSM Design (e.g., Box-Behnken) prep1->rsm_design set_factors Define Factors & Ranges (Solvent, Temp, Time) rsm_design->set_factors exp_runs Generate & Perform Experimental Runs set_factors->exp_runs extraction Extraction exp_runs->extraction quantification HPLC Quantification of This compound extraction->quantification data_analysis Data Analysis (ANOVA) & Model Fitting quantification->data_analysis optimization Determine Optimal Conditions data_analysis->optimization validation Experimental Validation optimization->validation

Caption: Workflow for RSM-based optimization of this compound extraction.

troubleshooting_logic cluster_good_fit cluster_bad_fit Troubleshooting Steps start RSM Experiment Results check_fit Is 'Lack of Fit' Significant? start->check_fit proceed Proceed with Optimization & Validation check_fit->proceed No transform Transform Response Data check_fit->transform Yes refine_model Refine Model (e.g., add terms) transform->refine_model check_outliers Check for Outliers refine_model->check_outliers narrow_range Narrow Factor Ranges check_outliers->narrow_range narrow_range->start Re-run Experiments

Caption: Decision pathway for troubleshooting a significant 'Lack of Fit' in RSM.

References

Validation & Comparative

Comparison of different extraction methods for 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the extraction of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid of significant interest for its potential pharmacological activities. The selection of an appropriate extraction method is critical for achieving high yield and purity, which are essential for research and drug development. This document outlines the experimental protocols for several common extraction techniques and presents a comparative analysis of their performance based on available experimental data.

Experimental Protocols

Detailed methodologies for conventional and modern extraction techniques are provided below. These protocols are based on established procedures for the extraction of quinolizidine alkaloids from plant materials, primarily Lupinus species.

1. Conventional Solvent Extraction (Maceration)

Solvent extraction is a traditional and widely used method for isolating alkaloids. The choice of solvent is crucial and is typically based on the polarity of the target compound.

  • Sample Preparation: The plant material (e.g., seeds, leaves) is dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Extraction:

    • A known weight of the powdered plant material is suspended in a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or a mixture of chloroform (B151607) and methanol) in a flask.

    • The mixture is typically agitated or stirred at room temperature for an extended period, often 24 hours or longer, to allow for the dissolution of the alkaloids.

    • The process may be repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • Post-Extraction:

    • The mixture is filtered to separate the solid plant residue from the liquid extract.

    • The solvent is then evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield the crude alkaloid extract.

    • Further purification steps, such as acid-base extraction or chromatography, may be necessary to isolate this compound.

2. Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to accelerate the extraction process by disrupting plant cell walls and enhancing mass transfer.[1]

  • Sample Preparation: As with solvent extraction, the plant material is dried and finely ground.

  • Extraction:

    • The powdered sample is mixed with an appropriate solvent in an extraction vessel.

    • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • The sample is subjected to ultrasonication for a specified period, typically ranging from 15 to 60 minutes. Key parameters to control are frequency, power, temperature, and solvent-to-solid ratio.

  • Post-Extraction: The subsequent steps of filtration, solvent evaporation, and purification are similar to those in conventional solvent extraction.

3. Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[2]

  • Sample Preparation: The plant material is dried and powdered.

  • Extraction:

    • The sample is placed in a microwave-transparent vessel with a suitable solvent.

    • The vessel is sealed and placed in a microwave extractor.

    • The sample is irradiated with microwaves at a set power and for a specific duration, typically a few minutes. Temperature and pressure are important parameters to monitor and control.

  • Post-Extraction: Following extraction and cooling, the mixture is filtered, and the solvent is removed to obtain the crude extract, which can then be further purified.

4. Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction uses a substance at a temperature and pressure above its critical point as the extraction solvent. Carbon dioxide (CO2) is a commonly used supercritical fluid due to its moderate critical properties, non-toxicity, and non-flammability.[3]

  • Sample Preparation: The plant material is dried and ground to a consistent particle size.

  • Extraction:

    • The ground material is packed into an extraction vessel.

    • Supercritical CO2, often modified with a co-solvent like methanol or ethanol to increase its polarity, is passed through the vessel.

    • The extraction is carried out under controlled conditions of pressure, temperature, and flow rate for a specific duration.

  • Post-Extraction:

    • The supercritical fluid containing the extracted compounds is depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.

    • The gaseous CO2 can be recycled.

    • The collected extract can be subjected to further purification.

Quantitative Data Comparison

The following table summarizes the performance of different extraction methods based on data from studies on quinolizidine alkaloids. It is important to note that direct comparative data for this compound across all these methods is limited in the scientific literature. The presented data is a composite from various studies on related alkaloids from Lupinus species and should be interpreted as indicative of the relative performance of these methods.

Extraction MethodYield (%)Purity (%)Extraction Time (min)Solvent Consumption (mL/g)Notes
Solvent Extraction VariableLower1440+HighSimple setup, but time and solvent intensive.
Ultrasound-Assisted Extraction (UAE) Higher than SEModerate15 - 60ModerateFaster and more efficient than conventional methods.[1]
Microwave-Assisted Extraction (MAE) HighModerate-High5 - 30LowVery rapid extraction with reduced solvent use.[2]
Supercritical Fluid Extraction (SFE) VariableHigh30 - 120Low (Co-solvent)Environmentally friendly, high selectivity, but requires specialized equipment.[3]

Disclaimer: The data in this table is generalized from multiple sources on quinolizidine alkaloid extraction and may not be directly representative of this compound extraction in all cases. Researchers should optimize parameters for their specific plant material and target compound.

Visualizing the Extraction Workflow and Method Comparison

The following diagrams illustrate the general workflow for alkaloid extraction and a logical comparison of the key performance indicators for the discussed methods.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Start Plant Material Grinding Drying & Grinding Start->Grinding Extraction Extraction (SE, UAE, MAE, SFE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Analysis Analysis (e.g., HPLC, GC-MS) Purification->Analysis End Isolated this compound Analysis->End

Fig. 1: General workflow for the extraction of this compound.

MethodComparison cluster_performance Performance Metrics cluster_methods Extraction Methods center Extraction Method Comparison Yield Yield Purity Purity Time Extraction Time Solvent Solvent Consumption Cost Equipment Cost Green Environmental Impact SE Solvent Extraction Yield->SE Low UAE Ultrasound-Assisted Yield->UAE Moderate MAE Microwave-Assisted Yield->MAE High Purity->SE Low Purity->UAE Moderate Purity->MAE Moderate SFE Supercritical Fluid Purity->SFE High Time->SE Long Time->UAE Short Time->MAE Very Short Time->SFE Moderate Solvent->SE High Solvent->UAE Moderate Solvent->MAE Very Low Solvent->SFE Low (Co-solvent) Cost->SE Low Cost->UAE Moderate Cost->MAE Moderate Cost->SFE High Green->SE High Green->UAE Low-Moderate Green->MAE Low-Moderate Green->SFE Low

Fig. 2: Comparison of key parameters for different extraction methods.

References

A Comparative Guide to the Quantitative Analysis of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 13-Hydroxylupanine, a quinolizidine (B1214090) alkaloid of interest in various research fields. We will delve into the performance characteristics and experimental protocols of three prominent techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Capillary Electrophoresis with Ultraviolet and Mass Spectrometric detection (NACE-UV-MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is paramount for obtaining accurate and reliable quantitative data. The following tables summarize the key performance parameters of HPLC-MS/MS, GC-MS, and NACE-UV-MS for the analysis of this compound, based on published validation studies.

Table 1: HPLC-MS/MS Method Validation Data for this compound
Validation ParameterPerformance Metric
Linearity
Range0.1 - 100 ng/mL
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD) 5 µg/kg
Limit of Quantification (LOQ) 15 µg/kg
Accuracy (Recovery) 80-110%
Precision
Intraday (RSD%)<15%
Interday (RSD%)<15%

Data sourced from Eugelio et al., 2023.

Table 2: NACE-UV-MS Method Validation Data for this compound
Validation ParameterPerformance Metric
Linearity
Range5 - 250 µg/mL
Correlation Coefficient (r²)0.998
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Accuracy (Recovery) 95.8 - 103.1%
Precision
Intraday (RSD%)1.8 - 3.5%
Interday (RSD%)2.5 - 4.8%

Data sourced from Ganzera et al., 2010.

Table 3: GC-MS Method Validation Data for Quinolizidine Alkaloids (General)

A complete set of quantitative validation data specifically for this compound using a dedicated GC-MS method was not available in the reviewed literature. The following table presents typical performance characteristics for the GC-MS analysis of quinolizidine alkaloids, providing a general reference.

Validation ParameterPerformance Metric
Linearity
RangeTypically in the µg/mL range
Correlation Coefficient (r²)≥0.99
Limit of Detection (LOD) Generally in the low µg/mL range
Limit of Quantification (LOQ) Generally in the mid-to-high µg/mL range
Accuracy (Recovery) Typically 80-120%
Precision
Intraday (RSD%)<15%
Interday (RSD%)<15%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. This section outlines the experimental protocols for the compared techniques.

HPLC-MS/MS Protocol

This protocol is based on the method developed by Eugelio et al. (2023) for the analysis of alkaloids in lupin seeds.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Extraction: Homogenize 1g of the sample with 10 mL of methanol (B129727)/water (80:20, v/v).

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove interferences.

  • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

NACE-UV-MS Protocol

This protocol is based on the method by Ganzera et al. (2010) for the analysis of quinolizidine alkaloids in Lupinus species.

1. Sample Preparation

  • Extraction: Extract 100 mg of powdered plant material with 1.0 mL of methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant with the background electrolyte as needed.

2. NACE-UV-MS Instrumentation and Conditions

  • CE System: A capillary electrophoresis system with a UV detector and coupled to a mass spectrometer.

  • Capillary: Fused-silica capillary (e.g., 75 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 20 mM ammonium (B1175870) acetate (B1210297) in methanol.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • UV Detection: 214 nm.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

GC-MS Protocol (General)

A specific validated protocol for this compound was not detailed in the searched literature. The following is a general protocol for the analysis of quinolizidine alkaloids.

1. Sample Preparation

  • Extraction: Extract the sample with a suitable organic solvent (e.g., methanol, chloroform). An acidic extraction followed by liquid-liquid extraction into an organic solvent after basification is a common approach.

  • Derivatization (if necessary): For polar alkaloids, derivatization (e.g., silylation) may be required to improve volatility and chromatographic performance.

  • Clean-up: Use Solid-Phase Extraction (SPE) or other clean-up techniques to remove matrix interferences.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C and ramping up to 300 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in full scan or Selected Ion Monitoring (SIM) mode.

Methodology Visualization

To further clarify the analytical process, the following diagrams illustrate the general experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Purification Purification/Clean-up Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration Injection Injection Concentration->Injection Separation Chromatographic/Electrophoretic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound quantification.

validation_workflow start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

Caption: Workflow for the validation of an analytical method.

A Guide to Inter-Laboratory Cross-Validation of 13-Hydroxylupanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the cross-validation of 13-Hydroxylupanine (B1673957) analytical results between different laboratories. Ensuring the comparability and reliability of bioanalytical data is paramount in multicenter research and clinical studies. This document outlines a model study, including detailed experimental protocols, data presentation, and a workflow for conducting a robust inter-laboratory comparison.

Introduction

This compound is a quinolizidine (B1214090) alkaloid and a major metabolite of lupanine. Its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicological studies. When multiple laboratories are involved in the analysis of samples from a single study, it is essential to perform a cross-validation to ensure that the data generated across these sites are comparable and reliable.[1][2] This process helps to identify and mitigate any systematic bias between laboratories, ensuring the integrity of the overall study results.[3]

This guide presents a hypothetical cross-validation study between three laboratories (Lab A, Lab B, and Lab C) for the determination of this compound in human plasma. The objective is to demonstrate a standardized approach to protocol design, data analysis, and interpretation of results for such a comparison.

Experimental Protocols

A consistent and well-defined analytical method is the foundation of any successful inter-laboratory comparison. The following protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is recommended for all participating laboratories.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of internal standard working solution (e.g., Lupanine-d10, 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of extraction solvent (e.g., Dichloromethane:Isopropanol, 90:10 v/v).

  • Vortex for 10 minutes at 1500 rpm.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Transitions (MRM):

    • This compound: m/z 265.2 → 148.1

    • Internal Standard (Lupanine-d10): m/z 259.3 → 142.2

Data Presentation and Analysis

The cross-validation study should include the analysis of two sets of samples: a set of quality control (QC) samples with known concentrations and a set of incurred study samples.

Quality Control (QC) Sample Comparison

QC samples at low, medium, and high concentrations are prepared from a single source and distributed to all participating laboratories. Each laboratory analyzes the QC samples in triplicate. The acceptance criterion is that the mean concentration for each QC level from each laboratory should be within ±15% of the nominal concentration.

QC Level Nominal Conc. (ng/mL) Lab A (Mean ± SD, ng/mL) Accuracy (%) Lab B (Mean ± SD, ng/mL) Accuracy (%) Lab C (Mean ± SD, ng/mL) Accuracy (%)
Low5.04.8 ± 0.3-4.05.2 ± 0.4+4.04.9 ± 0.2-2.0
Medium50.051.5 ± 2.1+3.048.9 ± 1.8-2.252.1 ± 2.5+4.2
High200.0195.8 ± 8.3-2.1204.2 ± 9.1+2.1198.5 ± 7.9-0.75
Incurred Sample Comparison

A minimum of 20 incurred samples from the study population should be analyzed by all participating laboratories. The results are compared by calculating the percentage difference for each sample between the laboratories. The acceptance criterion is that for at least 67% of the samples, the percentage difference should be within ±20% of the mean concentration.

Sample ID Lab A (ng/mL) Lab B (ng/mL) Lab C (ng/mL) Mean Conc. (ng/mL) % Diff (A vs Mean) % Diff (B vs Mean) % Diff (C vs Mean)
IS-00125.426.125.825.8-1.551.160.00
IS-00212.813.513.113.1-2.293.050.00
IS-00388.290.187.588.6-0.451.69-1.24
IS-00445.643.946.245.20.88-2.882.21
IS-005152.3148.9155.1152.10.13-2.101.97
........................

Visualization of Workflow

The following diagram illustrates the key steps in a typical inter-laboratory cross-validation process.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Develop & Validate Standard Analytical Method B Prepare & Distribute QC and Incurred Samples A->B C Lab A Analyzes Samples B->C D Lab B Analyzes Samples B->D E Lab C Analyzes Samples B->E F Collect & Compile Results from All Labs C->F D->F E->F G Statistical Analysis (Accuracy, Precision, Bias) F->G H Acceptance Criteria Met? G->H I Data are Comparable H->I Yes J Investigate Discrepancies & Implement Corrective Actions H->J No

References

A Comparative Analysis of 13-Hydroxylupanine Content Across Lupinus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 13-hydroxylupanine (B1673957) content in various Lupinus (lupin) species, offering valuable insights for research, natural product screening, and potential pharmaceutical applications. This compound, a quinolizidine (B1214090) alkaloid, is a significant secondary metabolite in lupins, exhibiting a range of biological activities. Understanding its distribution and concentration across different species is crucial for targeted isolation and further investigation.

Quantitative Data Summary

The concentration of this compound varies significantly among different Lupinus species and even between cultivars of the same species. The following table summarizes the reported content of this alkaloid in several lupin species based on available experimental data.

Lupinus SpeciesThis compound ContentMethod of AnalysisReference
Lupinus angustifolius (Narrow-leafed lupin)10-15% of total alkaloidsNot specified[1]
Lupinus angustifoliusDetected, but lower than lupanine (B156748) and angustifolineUPLC-MS/MS[2]
Lupinus albus (White lupin)Present along with lupanine and other alkaloidsHPLC-MS/MS[3]
Lupinus albus0.184 ± 0.020 g/kgGC/MS[4]
Lupinus mexicanusHigh concentrations (qualitative)Not specified[5]
Lupinus rotundiflorusHigh concentrations (qualitative)Not specified[5]
Lupinus madrensisHigh concentrations (qualitative)Not specified[5]
Lupinus mariae-josephi0.184 ± 0.020 g/kg in bitter seedsNot specified[4]

Note: The content of quinolizidine alkaloids, including this compound, can be influenced by genetic factors, environmental conditions, and the developmental stage of the plant.[1][6]

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. The following are summaries of widely used experimental protocols for the extraction and analysis of this compound from Lupinus seeds.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and selective method for the quantification of various lupin alkaloids.[3][7][8]

1. Sample Preparation and Extraction:

  • Homogenization: A small amount of the lupin sample (e.g., 200 mg) is homogenized.[3]

  • Extraction Solvent: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) is added to the homogenized sample.[3]

  • Extraction: The mixture is subjected to extraction, followed by centrifugation to separate the solid and liquid phases.[3]

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge for clean-up and to minimize matrix interference.[3][7]

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a suitable column to separate the different alkaloids.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. This technique provides high selectivity and sensitivity.[3][7]

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a rapid and efficient method for the quantification of quinolizidine alkaloids without the need for extensive sample derivatization.[9]

1. Sample Preparation and Extraction:

  • Extraction: An appropriate amount of dried and ground lupin seed material is extracted with a suitable deuterated solvent (e.g., CDCl₃).[9]

  • Filtration: The extract is filtered to remove solid particles.

2. qNMR Analysis:

  • Data Acquisition: The ¹H-NMR spectrum of the extract is recorded on a high-resolution NMR spectrometer.

  • Quantification: The concentration of this compound is determined by integrating the signal of a specific, well-resolved proton and comparing it to the integral of a known amount of an internal standard.[9]

Visualizations

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine.[10][11][12] The pathway involves a series of enzymatic reactions, including decarboxylation, oxidative deamination, and cyclization to form the characteristic quinolizidine ring structure.[12][13] Further modifications, such as hydroxylation, lead to the formation of this compound.[10]

This compound Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Series of Enzymatic Steps Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation Experimental Workflow Start Lupinus Sample (e.g., Seeds) Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., MeOH:H₂O) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE HPLC HPLC Separation SPE->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

References

Inter-laboratory Validation of 13-Hydroxylupanine Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two primary analytical methods for the quantitative determination of 13-Hydroxylupanine in biological matrices: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR). The following sections detail the performance characteristics of these methods, comprehensive experimental protocols, and a generalized workflow for inter-laboratory validation, designed to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical procedures.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Below is a summary of typical performance parameters from hypothetical inter-laboratory studies for HPLC-MS/MS and qNMR.

ParameterHPLC-MS/MSqNMR
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision - Intra-laboratory (% RSD) < 5%< 8%[1]
Precision - Inter-laboratory (% RSD) < 10%< 15%
Limit of Detection (LOD) Low ng/mLLow µg/mL
Limit of Quantification (LOQ) Mid ng/mLMid µg/mL
Specificity HighModerate to High
Sample Throughput HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories.

HPLC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of this compound.[2]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma, serum) onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

qNMR Method

Quantitative NMR provides a direct measurement of the analyte concentration without the need for an identical standard for calibration.[1][3]

Sample Preparation: Liquid-Liquid Extraction

  • Alkalinization: To 1 g of homogenized sample, add 2 mL of 2M sodium hydroxide (B78521) solution.

  • Extraction: Add 5 mL of dichloromethane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Collection: Collect the organic (lower) layer. Repeat the extraction two more times.

  • Evaporation: Combine the organic extracts and evaporate to dryness using a rotary evaporator at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in a known volume of deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: The spectra are processed with a line broadening factor and baseline correction. The concentration is determined by comparing the integral of a characteristic this compound signal to the integral of the internal standard signal.

Mandatory Visualizations

Biosynthesis Pathway of Lupanine (Precursor to this compound)

Lupanine Biosynthesis Pathway Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Lupanine Lupanine Cadaverine->Lupanine Series of enzymatic steps This compound This compound Lupanine->this compound Hydroxylation

Caption: Simplified biosynthesis pathway of Lupanine and its conversion to this compound.

Inter-laboratory Validation Workflow

Inter-laboratory Validation Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Multi-laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting Method_Development Analytical Method Development (HPLC-MS/MS or qNMR) Single_Lab_Validation Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) Method_Development->Single_Lab_Validation Protocol_Development Development of a Detailed Inter-laboratory Study Protocol Single_Lab_Validation->Protocol_Development Sample_Preparation Preparation and Distribution of Homogeneous Test Samples Protocol_Development->Sample_Preparation Lab_A Laboratory A Analysis Sample_Preparation->Lab_A Lab_B Laboratory B Analysis Sample_Preparation->Lab_B Lab_C Laboratory C Analysis Sample_Preparation->Lab_C Data_Collection Collection and Statistical Analysis of Data from All Laboratories Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Final_Report Final Report on Method Reproducibility and Robustness Data_Collection->Final_Report

Caption: A generalized workflow for conducting an inter-laboratory validation study.

References

13-Hydroxylupanine: Not a Validated Biomarker in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no evidence to support the validation of 13-hydroxylupanine (B1673957) as a biomarker for any specific disease or pathological condition. While this quinolizidine (B1214090) alkaloid, found predominantly in lupin species, has been the subject of toxicological, pharmacological, and analytical studies, its application as a clinical biomarker is not documented in published research. Therefore, a comparison guide validating its performance against other biomarkers cannot be formulated at this time.

The primary focus of research on this compound has been in the fields of food safety, particularly concerning the alkaloid content in lupin-derived food products, and its inherent biological activities.[1][2] Studies have established analytical methods for its quantification and have explored its toxicological profile.[3][4] However, these investigations do not correlate levels of this compound with specific disease states, a fundamental requirement for biomarker validation.

Understanding Biomarker Validation

A biomarker is a measurable indicator of a biological state or condition. The validation of a biomarker is a rigorous process that involves:

  • Analytical Validation: Establishing that the biomarker can be measured accurately and reliably.

  • Clinical Qualification: Demonstrating a consistent association between the biomarker and a clinical endpoint, such as the presence of a disease, its progression, or its response to treatment.

  • Utilization: Application of the validated biomarker in clinical practice or drug development.

Current research on this compound has primarily addressed the analytical aspects of its detection but has not progressed to clinical qualification for any specific disease.

Current State of Research on this compound

Existing scientific literature on this compound centers on the following areas:

  • Phytochemistry: Its occurrence and concentration in various lupin species.[1][3]

  • Toxicology: Its potential toxicity as a component of "bitter" lupin seeds and the importance of controlling its levels in food and feed.[2][4]

  • Pharmacology: Limited studies have investigated its physiological effects, but not in the context of a biomarker for disease.

  • Analytical Chemistry: Development of methods for its extraction and quantification from plant matrices.[3]

Alternative Focus: Analytical Methods and Biological Activity

Given the lack of data on its use as a biomarker, a more scientifically grounded guide would focus on the established knowledge surrounding this compound. This could include a detailed overview of the analytical techniques used for its quantification or a summary of its known biological and toxicological effects.

Below is an example of a workflow for the analysis of quinolizidine alkaloids, including this compound, from lupin seeds.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification LupinSeeds Lupin Seeds Grinding Grinding LupinSeeds->Grinding Extraction Extraction with Acidified Methanol/Water Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification of this compound Data->Quantification

Figure 1. A generalized workflow for the extraction and quantification of this compound from lupin seeds.

References

Unveiling the Alkaloid Divide: 13-Hydroxylupanine in Bitter vs. Sweet Lupin Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the relative abundance of 13-hydroxylupanine (B1673957) in different lupin cultivars, supported by experimental data and detailed methodologies.

Lupin, a legume rich in protein, is gaining attention in the food and pharmaceutical industries. However, the presence of quinolizidine (B1214090) alkaloids (QAs), which impart a bitter taste and can be toxic at high concentrations, remains a significant hurdle. Domestication and breeding programs have led to the development of "sweet" lupin cultivars with significantly reduced alkaloid content compared to their "bitter" wild-type counterparts. This compound is one of the major QAs found in many lupin species. This guide provides a comparative analysis of its abundance in bitter versus sweet cultivars, offering valuable insights for crop development, food safety assessment, and potential pharmacological applications.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly between bitter and sweet lupin cultivars across different species. The following table summarizes quantitative data from various studies, highlighting the stark contrast in abundance.

Lupin SpeciesCultivar/Accession TypeClassificationThis compound Content (% of total alkaloids)Total Alkaloid Content (% of seed dry weight)Reference
Lupinus angustifoliusWild LinesBitter15.6–71.1 (mean 35.6)High (not specified)[1]
Lupinus angustifoliusCultivarsSweetNot specified0.0005 to <0.01[1]
Lupinus albusLandraces & WildBitter0.10–32.78 (mean 8.23)0.02 to 12.73[2]
Lupinus albusBreeding Lines & CultivarsSweetNot specifiedLow (not specified)[2]
Lupinus albusLandracesBitter-1.40 - 3.73[3]
Lupinus albusBreeding LinesSweet-0.0095 - 0.099[3]

Note: The data clearly illustrates that while this compound is a significant component of the alkaloid profile in bitter varieties, the overall alkaloid content, including this compound, is drastically reduced in sweet cultivars due to selective breeding.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is crucial for research and quality control. The following is a synthesized experimental protocol based on common methodologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

Sample Preparation
  • Grinding: Dry lupin seeds are finely ground to a homogenous powder using a laboratory mill.

  • Defatting (Optional but Recommended): The powdered sample is defatted using a solvent like n-hexane to remove lipids that can interfere with the analysis.

  • Drying: The defatted powder is air-dried or placed in a fume hood to remove any residual solvent.

Alkaloid Extraction
  • Extraction Solution: A common extraction solution is 0.1 N HCl or an acidified methanol (B129727)/water mixture.[3][6]

  • Procedure:

    • Weigh approximately 50 mg of the prepared lupin flour into a centrifuge tube.

    • Add a known concentration of an internal standard (e.g., sparteine) to each sample for accurate quantification.[3]

    • Add 1.2 mL of the extraction solution.

    • Vortex the mixture thoroughly and then agitate it for a specified period (e.g., 1-2 hours) at room temperature.

    • Centrifuge the mixture to pellet the solid material.

    • Carefully transfer the supernatant containing the alkaloids to a new tube.

Solid-Phase Extraction (SPE) for Clean-up (for LC-MS/MS)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the alkaloid extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solution like 90:10 (v:v) water:methanol to remove impurities.[5]

  • Elution: Elute the alkaloids from the cartridge using methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Injection: Inject an aliquot of the alkaloid extract into the GC-MS system.

  • Column: Typically, a capillary column suitable for amine analysis is used (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient is applied to separate the different alkaloids.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4][5]

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of two solvents, such as water with formic acid (A) and acetonitrile (B52724) or methanol with formic acid (B), is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with certified reference standards.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound abundance, the following diagrams illustrate the relevant biosynthetic pathway and the experimental workflow.

Quinolizidine_Alkaloid_Biosynthesis cluster_pathway Biosynthesis Pathway cluster_cultivars Cultivar Types Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ1-Piperideine Cadaverine->Piperideine Series of enzymatic steps Lupanine Lupanine Piperideine->Lupanine Cyclization Hydroxylupanine This compound Lupanine->Hydroxylupanine Bitter_Lupin Bitter Cultivars (High Alkaloid) Lupanine->Bitter_Lupin Hydroxylupanine->Bitter_Lupin Sweet_Lupin Sweet Cultivars (Low Alkaloid) Breeding Selective Breeding (e.g., pauper locus) Bitter_Lupin->Breeding Breeding->Sweet_Lupin

Caption: Quinolizidine alkaloid biosynthesis pathway leading to this compound.

Experimental_Workflow Start Lupin Seed Sample (Bitter or Sweet) Grinding Grinding to Fine Powder Start->Grinding Extraction Alkaloid Extraction (e.g., with 0.1 N HCl) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis Instrumental Analysis Supernatant->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Quantification Data Analysis and Quantification GCMS->Quantification LCMSMS->Quantification

Caption: Experimental workflow for this compound quantification.

References

Comparative Analysis of 13-Hydroxylupanine and its Ester Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the naturally occurring quinolizidine (B1214090) alkaloid, 13-Hydroxylupanine, and its synthetically derived ester derivatives. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on their synthesis, biological activities, and underlying mechanisms. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biochemical pathways to facilitate further research and development in this area.

Introduction

This compound is a tetracyclic quinolizidine alkaloid predominantly found in plants of the Lupinus genus. Its structure features a hydroxyl group at the C13 position, which serves as a reactive site for esterification, leading to a diverse range of ester derivatives. These modifications can significantly alter the parent molecule's physicochemical properties and biological activities, including its antimicrobial and cytotoxic effects. This guide explores these differences through a comparative analysis of available scientific data.

Biosynthesis of this compound and its Ester Derivatives

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization, to form the characteristic quinolizidine skeleton. The formation of ester derivatives is a subsequent modification of the this compound core. The jasmonate signaling pathway has been identified as a key regulator of quinolizidine alkaloid biosynthesis in response to biotic stressors.[1]

Quinolizidine Alkaloid Biosynthesis cluster_pathway Biosynthesis Pathway cluster_regulation Regulation L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase 5-Aminopentanal 5-Aminopentanal Cadaverine->5-Aminopentanal Amine Oxidase Delta1-Piperideine Delta1-Piperideine 5-Aminopentanal->Delta1-Piperideine Spontaneous Cyclization Lupanine Lupanine Delta1-Piperideine->Lupanine Series of Enzymatic Steps This compound This compound Lupanine->this compound Hydroxylation Ester Derivatives Ester Derivatives This compound->Ester Derivatives Acyltransferase Biotic Stress Biotic Stress Jasmonate Signaling Jasmonate Signaling Biotic Stress->Jasmonate Signaling Jasmonate Signaling->L-Lysine Upregulates

Quinolizidine alkaloid biosynthesis pathway.

Comparative Data

While comprehensive comparative studies with quantitative data for a wide range of this compound ester derivatives are limited, existing research indicates that esterification can modulate biological activity. A study by Wink et al. (1984) reported the synthesis and characterization of several ester derivatives, including acetoxy-, propyloxy-, and butyryloxylupanine.[2] Further research is required to establish a clear structure-activity relationship and to quantify the differences in their biological effects.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄N₂O₂--INVALID-LINK--
Molecular Weight264.36 g/mol --INVALID-LINK--
XLogP31.2--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count3--INVALID-LINK--

Note: Quantitative comparative data on the biological activities of ester derivatives are not yet available in a consolidated format.

Experimental Protocols

This section outlines general methodologies for the synthesis and biological evaluation of this compound and its ester derivatives, based on established protocols for alkaloids and other natural products.

Synthesis of this compound Ester Derivatives

The synthesis of ester derivatives of this compound can be achieved through standard esterification reactions. A general procedure is described below.

Esterification_Workflow Start Start Dissolve_13OH Dissolve this compound in an aprotic solvent Start->Dissolve_13OH Add_Acyl_Chloride Add acyl chloride or acid anhydride (B1165640) Dissolve_13OH->Add_Acyl_Chloride Add_Base Add a non-nucleophilic base (e.g., pyridine, triethylamine) Add_Acyl_Chloride->Add_Base Reaction Stir at room temperature or with gentle heating Add_Base->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Perform aqueous workup to remove excess reagents Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography Workup->Purification Characterization Characterize the pure ester (NMR, MS, IR) Purification->Characterization End End Characterization->End

General workflow for ester synthesis.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, propionyl chloride)

  • Non-nucleophilic base (e.g., pyridine, triethylamine)

  • Reagents for aqueous workup (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in the anhydrous aprotic solvent under an inert atmosphere.

  • Add the corresponding acyl chloride or acid anhydride to the solution.

  • Add the non-nucleophilic base dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester derivative using silica gel column chromatography with an appropriate solvent system.

  • Characterize the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of this compound and its ester derivatives can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3][4][5]

Materials:

  • Test compounds (this compound and its ester derivatives)

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbes with medium, no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the compounds can be assessed against various cancer cell lines and a normal cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., fibroblasts)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds

  • MTT solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][6]

Signaling Pathways

The precise signaling pathways through which this compound and its ester derivatives exert their biological effects are not yet fully elucidated. However, the biosynthesis of the parent compound is known to be regulated by the jasmonate signaling pathway, which is a key plant defense pathway activated in response to biotic stress.[1] It is plausible that the biological activities of these alkaloids are linked to their interaction with cellular signaling cascades involved in processes such as cell proliferation, apoptosis, and inflammatory responses. Further research is needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

This compound and its ester derivatives represent a promising class of natural product-based compounds with potential applications in drug discovery. The esterification of the C13 hydroxyl group offers a viable strategy for modifying the bioactivity of the parent alkaloid. This guide provides a foundational framework for researchers by summarizing the current knowledge and presenting standardized protocols for further investigation. Future studies should focus on synthesizing a broader range of ester derivatives and conducting comprehensive comparative analyses of their biological activities to establish clear structure-activity relationships and to elucidate their mechanisms of action. Such efforts will be crucial for unlocking the full therapeutic potential of these fascinating molecules.

References

Safety Operating Guide

Safe Disposal of 13-Hydroxylupanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 13-Hydroxylupanine, ensuring the protection of laboratory personnel and the environment. The following protocols are designed for researchers, scientists, and drug development professionals, offering clarity and actionable guidance.

Hazard Profile and Safety Precautions

This compound is an alkaloid that requires careful handling.[1][2] According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed.[3] Due to conflicting safety data, with some sources providing limited hazard information, it is prudent to handle this compound with a high degree of caution.[4][5]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Nitrile or other chemical-resistant gloves.

  • Safety glasses with side shields or chemical splash goggles.

  • A standard laboratory coat.

  • In cases of handling powders or creating aerosols, a properly fitted respirator is recommended.[6]

Quantitative Data Summary

For quick reference, the key chemical and safety identifiers for this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₂₄N₂O₂--INVALID-LINK--[3], --INVALID-LINK--[7]
Molecular Weight 264.36 g/mol --INVALID-LINK--[3], --INVALID-LINK--[7]
CAS Number 15358-48-2--INVALID-LINK--[3]
GHS Hazard Statement H302: Harmful if swallowed--INVALID-LINK--[3]
GHS Precautionary Codes P264, P270, P301 + P312, P501--INVALID-LINK--[3]
Storage Temperature -20°C--INVALID-LINK--[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.[6] The following protocol provides a comprehensive workflow.

Proper segregation of waste is the first critical step to ensure safe and compliant disposal.

  • Solid Waste:

    • Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.[8]

    • Ensure the container is clearly labeled "Hazardous Waste," with the full chemical name "this compound," and displays the appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).[3][6]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.[8]

    • Do not mix with other incompatible chemical wastes.[8]

    • The container must be clearly labeled as "Hazardous Waste," stating the contents ("this compound" and any solvents) and approximate concentrations.[9]

  • Sharps Waste:

    • Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container for hazardous waste.[6]

    • The container should be clearly labeled to indicate its contents.[6]

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Alert others in the vicinity and, if the spill is significant or in a poorly ventilated area, evacuate the immediate area. Ensure adequate ventilation.[6]

  • Don Appropriate PPE: Before beginning cleanup, wear the personal protective equipment detailed above.[6]

  • Contain the Spill:

    • For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[6]

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[6]

  • Clean the Area: Carefully scoop the absorbed material or covered solid into a designated hazardous waste container.[6] For final decontamination, wipe the area with a suitable organic solvent (e.g., ethanol (B145695) or acetone) followed by a 70% ethanol solution or a laboratory disinfectant.[6]

  • Dispose of Contaminated Materials: All materials used for the cleanup, including absorbent pads, paper towels, and gloves, must be placed in a sealed and properly labeled hazardous waste container for disposal.[6]

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (such as ethanol or acetone) to remove the majority of the alkaloid residue. This solvent rinse must be collected as hazardous liquid waste.[6]

  • Washing: Thoroughly wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.[6]

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.[6]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] All chemical waste must be disposed of through a licensed hazardous waste disposal company.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety, operational, and disposal information for handling 13-Hydroxylupanine in a laboratory setting. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to safety is strongly advised.

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully elucidated, and the available safety information is inconsistent across different suppliers. While one source indicates it is "Harmful if swallowed" (H302) with a GHS07 pictogram (exclamation mark), another states it is not a classified substance.[1][2] To ensure personnel safety, it is imperative to handle this compound as a potentially hazardous substance.

Quantitative Data Summary

PropertyValueSource
CAS Number15358-48-2[1][3]
Molecular FormulaC₁₅H₂₄N₂O₂[1][3][4]
Molecular Weight264.36 g/mol [1][4]
Acute Toxicity (Intraperitoneal LD50, rat)199 mg/kg[2]
Storage Temperature-20°C[1]

Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended.[5] Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Skin and Body Protection A fully buttoned lab coat is mandatory. For larger quantities, a chemically resistant apron is recommended.
Respiratory Protection Not generally required for small quantities handled in a certified chemical fume hood. If weighing or handling outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter is recommended.

Experimental Workflow: Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Prepare chemical fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh compound in fume hood prep_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedure dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate dispose Dispose of waste properly decontaminate->dispose doff_ppe Doff PPE correctly dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Standard Operating Procedure for Handling this compound.

Operational Plan

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify the availability and proper condition of all required PPE.

  • Locate the nearest eyewash station and safety shower.

  • Have a spill kit readily accessible.

2. Handling Procedure:

  • Weighing: Whenever possible, weigh the solid compound within the chemical fume hood to prevent the generation of dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the pre-weighed compound to avoid splashing.

  • General Handling: All manipulations of this compound, both in solid and solution form, should be conducted within a certified chemical fume hood.[6]

3. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces in the fume hood that may have come into contact with the chemical using an appropriate decontaminating solution.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a designated hazardous waste container.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, contaminated PPE) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department, in accordance with local, state, and federal regulations.[6] Discharge into the environment must be avoided.[6]

Emergency Procedures

The following diagram outlines the immediate actions to be taken in case of an emergency involving this compound.

cluster_emergency Emergency Response cluster_actions Immediate Actions spill Spill spill_action Evacuate and contain spill. Use absorbent material. spill->spill_action skin_contact Skin Contact skin_action Remove contaminated clothing. Wash with soap and water. skin_contact->skin_action eye_contact Eye Contact eye_action Flush with water for 15 minutes. eye_contact->eye_action inhalation Inhalation inhalation_action Move to fresh air. inhalation->inhalation_action ingestion Ingestion ingestion_action Seek immediate medical attention. ingestion->ingestion_action seek_medical Seek Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.